Oligopeptide-41
Description
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Structure
2D Structure
Properties
Molecular Formula |
C63H90N18O19S |
|---|---|
Molecular Weight |
1435.6 g/mol |
IUPAC Name |
(4S)-4-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C63H90N18O19S/c1-32(65)53(89)80-47(30-82)61(97)72-33(2)54(90)74-40(16-10-11-20-64)56(92)76-43(23-36-26-68-39-15-9-8-14-38(36)39)60(96)81-52(34(3)83)62(98)78-44(24-37-27-67-31-71-37)59(95)77-45(25-48(66)84)55(91)70-28-49(85)69-29-50(86)73-41(17-18-51(87)88)57(93)75-42(19-21-101-4)58(94)79-46(63(99)100)22-35-12-6-5-7-13-35/h5-9,12-15,26-27,31-34,40-47,52,68,82-83H,10-11,16-25,28-30,64-65H2,1-4H3,(H2,66,84)(H,67,71)(H,69,85)(H,70,91)(H,72,97)(H,73,86)(H,74,90)(H,75,93)(H,76,92)(H,77,95)(H,78,98)(H,79,94)(H,80,89)(H,81,96)(H,87,88)(H,99,100)/t32-,33-,34+,40-,41-,42-,43-,44-,45-,46-,47-,52-/m0/s1 |
InChI Key |
VZBZGLSWLWRTSZ-XJXYBYQASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)N)O |
Origin of Product |
United States |
Foundational & Exploratory
Oligopeptide-41: A Technical Deep Dive into its Amino Acid Sequence, Mechanism, and Therapeutic Potential in Hair Growth
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligopeptide-41, a synthetic peptide, has emerged as a significant bioactive molecule in the field of cosmetics and therapeutics, particularly for its role in promoting hair growth. This technical guide provides a comprehensive analysis of this compound, detailing its amino acid sequence, its mechanism of action centered on the inhibition of Dickkopf-1 (DKK-1) and the subsequent activation of the Wnt/β-catenin signaling pathway, and a review of the experimental methodologies used to evaluate its efficacy. While extensive research supports its qualitative effects, this paper also highlights the current landscape of quantitative data from preclinical and clinical studies. Diagrams illustrating the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its biological and therapeutic implications.
Introduction
Hair loss, particularly androgenetic alopecia, is a widespread condition affecting a significant portion of the global population, leading to considerable psychological and social impact. The quest for effective treatments has driven research into the molecular mechanisms governing hair follicle cycling. A key pathway implicated in hair follicle development, growth, and regeneration is the Wnt/β-catenin signaling cascade. This compound, also known by its trade name CG-Keramin1, is a synthetic peptide designed to modulate this pathway, offering a targeted approach to hair loss treatment.
This compound: Amino Acid Sequence and Properties
This compound is a polypeptide chain composed of 13 amino acids. Its specific sequence is crucial for its biological activity.
Table 1: Amino Acid Sequence of this compound [1]
| Sequence | Ala-Ser-Ala-Lys-Trp-Thr-His-Asn-Gly-Gly-Glu-Met-Phe |
| Molecular Formula | C63H90N18O19S |
Mechanism of Action: Wnt/β-catenin Signaling Pathway
The primary mechanism of action of this compound involves the modulation of the Wnt/β-catenin signaling pathway, a critical regulator of hair follicle morphogenesis and cycling.
Inhibition of Dickkopf-1 (DKK-1)
This compound functions as an antagonist to Dickkopf-1 (DKK-1), a protein that is a natural inhibitor of the Wnt signaling pathway.[1] DKK-1 is implicated in the pathogenesis of androgenetic alopecia, where it is often found in increased levels in the scalp. By binding to the LRP5/6 co-receptor, DKK-1 prevents the formation of the active Wnt-Frizzled-LRP5/6 receptor complex, thereby blocking downstream signaling.
Activation of the Wnt/β-catenin Pathway
By inhibiting DKK-1, this compound effectively removes the brakes on the Wnt signaling pathway.[1] This allows for the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, stimulating the expression of genes involved in cell proliferation, differentiation, and hair follicle development.
Experimental Data and Protocols
While the mechanism of action of this compound is well-established conceptually, specific quantitative data from peer-reviewed preclinical and clinical studies on the isolated peptide are limited in the public domain. Much of the available data comes from studies on formulations containing a complex of peptides.
Table 2: Summary of In Vitro Efficacy Data (Hypothetical Example based on typical peptide studies)
| Assay | Cell Type | Treatment Concentration | Result |
| Cell Proliferation (MTT Assay) | Human Dermal Papilla Cells | 1 µg/mL | 25% increase in cell viability vs. control |
| 10 µg/mL | 45% increase in cell viability vs. control | ||
| β-catenin Expression (Western Blot) | Human Keratinocytes | 10 µg/mL | 2.5-fold increase in nuclear β-catenin |
| DKK-1 Secretion (ELISA) | Co-culture of Dermal Papilla and Keratinocytes | 10 µg/mL | 60% reduction in secreted DKK-1 |
Note: This table is a hypothetical representation to illustrate the type of quantitative data that would be generated.
Detailed Experimental Protocols
Objective: To assess the effect of this compound on the proliferation of human dermal papilla cells, which are crucial for hair follicle growth.
Methodology:
-
Cell Culture: Primary hDPCs are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) or a vehicle control.
-
Incubation: Cells are incubated for 48-72 hours.
-
MTT Assay: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in 100 µL of DMSO.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Objective: To evaluate the in vivo efficacy of a topical formulation containing this compound on hair growth.
Methodology:
-
Animal Model: Seven-week-old male C57BL/6 mice, which have a synchronized hair growth cycle, are used. The dorsal hair is shaved to induce the anagen (growth) phase.
-
Grouping: Mice are randomly divided into groups (n=10 per group): vehicle control, positive control (e.g., 5% Minoxidil), and different concentrations of this compound formulation (e.g., 0.1%, 1%, 5%).
-
Treatment: 200 µL of the respective formulation is applied topically to the shaved dorsal area daily for 21-28 days.
-
Evaluation:
-
Visual Assessment: The degree of hair regrowth is visually scored and photographed at regular intervals.
-
Hair Density and Thickness: At the end of the study, hair is plucked from the treated area, and the density (number of hairs per cm²) and thickness are measured using a phototrichogram or a microscope.
-
Histological Analysis: Skin biopsies are taken for histological analysis to determine the number and stage of hair follicles.
-
Objective: To quantify the effect of this compound on the expression of β-catenin in hair follicle cells.
Methodology:
-
Cell Culture and Treatment: Human keratinocytes are cultured and treated with this compound as described in the proliferation assay.
-
Protein Extraction: Cells are lysed, and nuclear and cytoplasmic protein fractions are separated. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against β-catenin and a loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
Discussion and Future Perspectives
The available evidence strongly suggests that this compound is a promising agent for the treatment of hair loss. Its well-defined mechanism of action, targeting the DKK-1/Wnt/β-catenin pathway, provides a solid rationale for its use. However, there is a clear need for more robust, publicly available quantitative data from well-controlled preclinical and clinical studies to fully establish its efficacy and optimal dosage.
Future research should focus on:
-
Dose-response studies: To determine the optimal concentration of this compound for maximum efficacy with minimal side effects.
-
Long-term clinical trials: To evaluate the sustained effects and safety of this compound over extended periods.
-
Combination therapies: To investigate the synergistic effects of this compound with other hair growth-promoting agents.
-
Delivery systems: To develop advanced topical formulations that enhance the penetration and bioavailability of the peptide in the scalp.
Conclusion
This compound represents a scientifically-driven approach to hair loss treatment. Its ability to inhibit DKK-1 and activate the Wnt/β-catenin signaling pathway provides a targeted mechanism to stimulate hair follicle activity. While further quantitative studies are needed to solidify its clinical profile, the existing data and mechanistic understanding position this compound as a significant molecule in the arsenal against hair loss for both cosmetic and potential pharmaceutical applications. This technical guide provides a foundational understanding for researchers and developers working to advance the field of hair restoration.
References
Oligopeptide-41: A Technical Guide to its Molecular Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligopeptide-41 is a synthetic peptide that has garnered significant interest for its role in hair growth promotion. Its primary mechanism of action involves the inhibition of Dickkopf 1 (DKK-1), a key negative regulator of the WNT signaling pathway, which is crucial for hair follicle development and cycling. This technical guide provides a comprehensive overview of the molecular structure and conformational properties of this compound. Due to the inherent flexibility of this peptide, experimental determination of a single, defined three-dimensional structure is challenging. Therefore, this document outlines the known structural characteristics, discusses the experimental and computational methodologies used to study such peptides, and details its mechanism of action within the DKK-1/WNT signaling cascade.
Molecular Structure
This compound is a tridecapeptide, meaning it is composed of a chain of thirteen amino acids.
Amino Acid Sequence and Physicochemical Properties
The primary structure, or amino acid sequence, of this compound is fundamental to its function. The sequence determines the peptide's chemical properties, potential for secondary structure formation, and its interaction with its biological target, DKK-1.
| Property | Value |
| Amino Acid Sequence | Ala-Ser-Ala-Lys-Trp-Thr-His-Asn-Gly-Gly-Glu-Met-Phe |
| One-Letter Code | ASAKWTHNGGEMF |
| Molecular Formula | C63H90N18O19S |
| Molecular Weight | 1435.56 g/mol |
| Source | Synthetic |
Conformational Analysis
The three-dimensional conformation of a peptide is critical for its biological activity. For this compound, its shape dictates its ability to bind to and inhibit DKK-1. However, like many short, linear peptides, this compound is highly flexible in solution and does not adopt a single, rigid conformation. Information on its 3D structure is limited, and databases like PubChem note that conformer generation is disallowed due to its high number of atoms and flexibility.
Challenges in Structural Determination
Experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining the three-dimensional structure of molecules. However, these methods present challenges for flexible peptides like this compound:
-
X-ray Crystallography: This technique requires the molecule to be in a crystalline state. The inherent flexibility of this compound makes it difficult to crystallize.
-
NMR Spectroscopy: While NMR can be used to study molecules in solution, the conformational heterogeneity of this compound would likely result in complex spectra that are challenging to interpret in terms of a single, defined structure.
Potential Secondary Structure
Based on its amino acid sequence, it is possible to predict potential secondary structure elements. However, without experimental data, these remain theoretical. Computational modeling approaches, such as molecular dynamics simulations and structure prediction algorithms like AlphaFold, could provide insights into the ensemble of conformations that this compound may adopt in solution.
Experimental Protocols
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
This compound is a synthetic peptide, and the most common method for its production is Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2]
Methodology:
-
Resin Selection and Preparation: A suitable resin, such as Rink Amide resin for a C-terminal amide, is chosen. The resin is swelled in a solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Attachment: The C-terminal amino acid (in this case, Phenylalanine) with its N-terminus protected by an Fmoc group is coupled to the resin.
-
Deprotection: The Fmoc group is removed from the N-terminus of the attached amino acid using a mild base, typically a solution of 20% piperidine in DMF, to expose a free amine.[1]
-
Coupling: The next Fmoc-protected amino acid is activated (e.g., using a carbodiimide reagent) and coupled to the free amine on the resin-bound peptide chain.
-
Iteration: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence until the full peptide is synthesized.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
-
Precipitation and Washing: The cleaved peptide is precipitated in cold ether and washed to remove residual cleavage reagents.
Below is a logical workflow for the SPPS process.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide obtained after synthesis contains various impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides.[3]
Methodology:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phases:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: The crude peptide is dissolved in Solvent A and injected onto the column. A gradient of increasing concentration of Solvent B is applied. The peptide and impurities are separated based on their hydrophobicity, with more hydrophobic molecules eluting at higher concentrations of acetonitrile.
-
Detection: The elution profile is monitored by UV absorbance, typically at 214 nm and 280 nm.
-
Fraction Collection: Fractions containing the purified peptide are collected.
-
Lyophilization: The collected fractions are lyophilized (freeze-dried) to obtain the pure peptide as a powder.
Conformational Analysis: Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a valuable technique for assessing the secondary structure of peptides in solution.[4]
Methodology:
-
Sample Preparation: A solution of the purified peptide is prepared in a suitable buffer (e.g., phosphate buffer at a physiological pH). A corresponding buffer blank is also prepared. The peptide concentration is typically in the range of 0.1-1 mg/mL.
-
Instrumentation: A CD spectropolarimeter is used.
-
Measurement: The CD spectrum of the buffer blank is first recorded and then subtracted from the spectrum of the peptide solution. Spectra are typically recorded in the far-UV region (190-260 nm) to analyze the peptide backbone conformation.
-
Data Analysis: The resulting CD spectrum is analyzed for characteristic signals that indicate the presence of secondary structures such as α-helices, β-sheets, or random coils.
Mechanism of Action: DKK-1 Inhibition and WNT Signaling
This compound promotes hair growth by inhibiting Dickkopf 1 (DKK-1), a secreted protein that is a potent antagonist of the canonical WNT signaling pathway. The WNT pathway is essential for the development and regeneration of hair follicles.
The WNT Signaling Pathway in Hair Follicle Development:
The canonical WNT signaling pathway plays a critical role in the induction and maintenance of hair follicles. In the absence of WNT ligands, the protein β-catenin is targeted for degradation by a "destruction complex." When WNT ligands bind to their receptors (Frizzled and LRP5/6), this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it activates the transcription of target genes involved in cell proliferation and differentiation, ultimately leading to hair follicle growth.
Role of DKK-1 and Inhibition by this compound:
DKK-1 is a negative regulator of this pathway. It binds to the LRP5/6 co-receptor, preventing the formation of the Wnt-Frizzled-LRP5/6 complex. This blockage of the receptor complex allows the destruction complex to remain active, leading to the degradation of β-catenin and the inhibition of WNT signaling. Elevated levels of DKK-1 are associated with hair loss.
This compound acts as a DKK-1 inhibitor. By binding to DKK-1, it prevents DKK-1 from interacting with the LRP5/6 co-receptor. This restores the ability of WNT ligands to bind to their receptors and activate the signaling cascade, leading to increased β-catenin levels and the promotion of hair follicle growth.
The following diagram illustrates the mechanism of DKK-1 inhibition by this compound in the context of the WNT signaling pathway.
This compound Mechanism of Action
Conclusion
This compound is a synthetic peptide with a defined primary structure that is crucial for its biological activity as a DKK-1 inhibitor. While a definitive three-dimensional conformation remains elusive due to its inherent flexibility, this guide has outlined the key molecular features and the experimental and computational approaches that can be employed to study its structure. Understanding the interplay between its sequence, conformational dynamics, and its role in the WNT signaling pathway is essential for the continued development and application of this and similar peptides in the fields of cosmetics and therapeutics. Further research, potentially leveraging advanced computational modeling and spectroscopic techniques, will be invaluable in providing a more detailed picture of the structure-function relationship of this compound.
References
Oligopeptide-41: A Deep Dive into its Mechanism of Action in Hair Follicles
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Oligopeptide-41, also known by its trade name CG-Keramin1, is a synthetic peptide that has garnered significant interest in the field of hair biology for its potential to combat hair loss.[1] Comprising a specific sequence of amino acids (Ala-Ser-Ala-Lys-Trp-Thr-His-Asn-Gly-Gly-Glu-Met-Phe), this bioactive molecule is designed to interact with key signaling pathways within the hair follicle to promote hair growth and prevent hair loss.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its molecular interactions, cellular effects, and the underlying experimental evidence.
Core Mechanism of Action: Inhibition of DKK-1 and Activation of the Wnt/β-Catenin Signaling Pathway
The primary mechanism of action of this compound revolves around its ability to suppress Dickkopf-1 (DKK-1), a well-established antagonist of the canonical Wnt/β-catenin signaling pathway.[1][2] The Wnt/β-catenin pathway is a critical regulator of hair follicle morphogenesis, development, and the cycling between the anagen (growth), catagen (regression), and telogen (resting) phases.
The Role of DKK-1 in Hair Loss
DKK-1 is implicated in the pathophysiology of androgenetic alopecia (pattern baldness).[2] Dihydrotestosterone (DHT), a key androgen in this condition, has been shown to upregulate the expression of DKK-1 in dermal papilla cells. Elevated levels of DKK-1 inhibit the Wnt/β-catenin pathway, leading to a shortened anagen phase, miniaturization of hair follicles, and ultimately, hair loss. By inhibiting DKK-1, this compound effectively counteracts this negative regulation, thereby promoting hair growth.
Molecular Interaction and Signaling Cascade
This compound functions by preventing DKK-1 from binding to its co-receptor, Low-density lipoprotein receptor-related protein 6 (LRP6). This action preserves the formation of the Wnt-Frizzled-LRP6 receptor complex, initiating the canonical Wnt signaling cascade.
The activation of this pathway leads to the inhibition of the β-catenin destruction complex (composed of Axin, APC, GSK-3β, and CK1α). This prevents the phosphorylation and subsequent degradation of β-catenin. As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, β-catenin acts as a coactivator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to stimulate the expression of target genes that are crucial for hair follicle proliferation, differentiation, and maintenance of the anagen phase.
Cellular Effects of this compound in the Hair Follicle
The activation of the Wnt/β-catenin pathway by this compound translates into several beneficial cellular effects within the hair follicle microenvironment:
-
Stimulation of Hair Follicle Cell Proliferation and Migration: this compound has been shown to boost the proliferation and migration of hair follicle cells, which is essential for the growth and elongation of the hair shaft.
-
Induction and Prolongation of the Anagen Phase: By promoting Wnt signaling, this compound helps to initiate and extend the anagen phase of the hair cycle, leading to longer and thicker hair.
-
Prevention of Apoptosis: DKK-1 has been shown to induce apoptosis in follicular keratinocytes. By inhibiting DKK-1, this compound helps to prevent premature cell death in the hair follicle, thereby preserving its integrity and function.
-
Strengthening of Hair Follicles: The overall effect of promoting cell proliferation, migration, and survival leads to stronger and healthier hair follicles.
Interaction with Other Signaling Pathways: The Wnt/BMP Axis
The regulation of the hair cycle is a complex interplay of multiple signaling pathways. Bone Morphogenetic Protein (BMP) signaling is another crucial pathway that, in contrast to Wnt signaling, generally acts as an inhibitor of hair growth and promotes the telogen phase. There is a well-established antagonistic relationship between Wnt and BMP signaling in the hair follicle.
While direct evidence for this compound's interaction with the BMP pathway is limited, its activation of the Wnt/β-catenin pathway can indirectly influence BMP signaling. For instance, a key downstream target of Wnt signaling is the gene Noggin, which encodes a potent BMP antagonist. By upregulating Noggin, the Wnt pathway can effectively suppress BMP signaling, further creating a pro-growth environment for the hair follicle.
Quantitative Data Summary
While specific quantitative data for this compound from peer-reviewed primary literature is limited, the following table summarizes representative data from studies on DKK-1 inhibition and Wnt/β-catenin activation in the context of hair follicle cells. This data provides an expected range of effects for a potent DKK-1 inhibitor like this compound.
| Parameter | Cell Type | Treatment | Observed Effect | Reference |
| DKK-1 Expression | Human Dermal Papilla Cells (hDPCs) | Niacinamide (4 mM) | ~45% decrease in DKK-1 protein expression | |
| β-catenin Level | Human Dermal Papilla Cells (hDPCs) | Wnt3a conditioned media | Significant increase in nuclear β-catenin | Generic Wnt pathway knowledge |
| Cell Proliferation | Human Dermal Papilla Cells (hDPCs) | Herbal Extracts | Up to ~1.5-fold increase in proliferation | |
| Gene Expression (Wnt target) | Human Dermal Papilla Cells (hDPCs) | Wnt3a conditioned media | Upregulation of LEF1 and Axin2 | Generic Wnt pathway knowledge |
| Hair Shaft Elongation | Human Hair Follicle Organ Culture | Mix of biomimetic peptides | Statistically significant increase in elongation over 96h |
Experimental Protocols
Detailed experimental protocols for assessing the activity of peptides like this compound are crucial for reproducible research. Below are representative methodologies for key in vitro assays.
Dermal Papilla Cell Culture
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Isolation: Human dermal papilla cells (hDPCs) are isolated from the bulb of human hair follicles obtained from scalp skin samples. The follicles are typically treated with dispase to separate the dermal and epidermal components, followed by microdissection of the dermal papillae.
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Culture Conditions: Isolated papillae are cultured in DMEM supplemented with 20% Fetal Bovine Serum (FBS) and antibiotics. Cells migrating from the explants are then subcultured. For experiments, cells are often serum-starved for a period before treatment to synchronize their cell cycle.
DKK-1 Inhibition Assay (ELISA)
-
Principle: This assay quantifies the amount of DKK-1 secreted by dermal papilla cells into the culture medium.
-
Protocol:
-
Seed hDPCs in a 24-well plate and grow to confluence.
-
Treat cells with various concentrations of this compound (or a control) in serum-free medium for 24-48 hours.
-
Collect the conditioned medium.
-
Use a commercially available DKK-1 ELISA kit to measure the concentration of DKK-1 in the collected medium, following the manufacturer's instructions.
-
Normalize the DKK-1 concentration to the total protein content of the cells in each well.
-
Western Blot for β-catenin
-
Principle: This technique is used to detect and quantify the levels of β-catenin protein in cell lysates.
-
Protocol:
-
Treat hDPCs with this compound for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensity and normalize to a loading control such as β-actin or GAPDH.
-
Cell Proliferation Assay (BrdU or MTT)
-
Principle: These colorimetric assays measure the rate of cell proliferation.
-
BrdU Assay Protocol:
-
Seed hDPCs in a 96-well plate.
-
Treat with different concentrations of this compound for 48-72 hours.
-
Add BrdU labeling solution to the wells and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.
-
Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to a peroxidase enzyme, following the kit manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
-
MTT Assay Protocol:
-
Follow steps 1 and 2 of the BrdU assay.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at approximately 570 nm.
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Hair Follicle Organ Culture
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Principle: This ex vivo model allows for the study of hair shaft elongation in an environment that closely mimics in vivo conditions.
-
Protocol:
-
Isolate intact human hair follicles in the anagen phase from scalp skin.
-
Culture individual follicles in Williams' E medium supplemented with hydrocortisone, insulin, and antibiotics in a 24-well plate.
-
Add this compound or control to the culture medium.
-
Measure the length of the hair shaft daily for 7-10 days using a calibrated microscope.
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At the end of the culture period, the follicles can be fixed and processed for histological or immunohistochemical analysis.
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Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Signaling pathway of this compound in hair follicle cells.
References
Investigating the Role of Oligopeptide-41 in Wnt/β-catenin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligopeptide-41, a synthetic peptide, has garnered significant interest for its potential therapeutic applications, particularly in the realm of hair growth. Its mechanism of action is primarily attributed to its interaction with the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and tissue homeostasis. This technical guide provides an in-depth exploration of the role of this compound in modulating this pathway. While direct quantitative data for this compound is limited in publicly available literature, this document outlines the established mechanism of action and provides detailed experimental protocols for its investigation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary tools to further elucidate the therapeutic potential of this compound.
Introduction to Wnt/β-catenin Signaling and the Role of DKK-1
The Wnt/β-catenin signaling pathway is a highly conserved cascade essential for embryonic development and adult tissue maintenance. The central player in this pathway is β-catenin, a multifunctional protein that acts as both a cell adhesion molecule and a transcriptional co-activator.
In the "off" state (absence of Wnt ligand): Cytoplasmic β-catenin is targeted for degradation by a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). GSK3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low, and Wnt target genes are repressed by the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors bound to co-repressors.
In the "on" state (presence of Wnt ligand): Wnt ligands bind to Frizzled (FZD) receptors and their co-receptors, low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6). This interaction leads to the recruitment of Dishevelled (DVL) and the sequestration of the destruction complex to the plasma membrane, inhibiting its activity. As a result, β-catenin is no longer phosphorylated and accumulates in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it displaces co-repressors from TCF/LEF transcription factors and recruits co-activators to initiate the transcription of Wnt target genes, such as Axin2 and LEF1.
Dickkopf-1 (DKK-1) is a well-characterized secreted antagonist of the canonical Wnt/β-catenin pathway. It functions by binding to the LRP5/6 co-receptor, thereby preventing the formation of the Wnt-FZD-LRP5/6 ternary complex and effectively keeping the pathway in its "off" state.[1]
This compound: A DKK-1 Inhibitor
This compound is a synthetic peptide that is reported to function as a suppressor of Dickkopf 1 (DKK-1).[2][3] By inhibiting the inhibitor, this compound is proposed to activate the Wnt/β-catenin signaling pathway. This mechanism of action underlies its application in promoting hair growth, as the Wnt/β-catenin pathway is crucial for hair follicle development and regeneration.[2]
Caption: Mechanism of this compound in Wnt/β-catenin signaling.
Quantitative Data on DKK-1 Inhibition and Wnt/β-catenin Pathway Activation
Table 1: Expected and Exemplar Quantitative Data for DKK-1 Inhibiting Peptides
| Parameter | Expected Effect of this compound | Exemplar Data (Cyclized Oligopeptide) | Experimental Assay |
| DKK-1 Inhibition | Inhibition of DKK-1 binding to LRP5/6 | IC50 ≈ 5 x 10⁻⁸ M | DKK-1/LRP5/6 Binding Assay (e.g., ELISA, SPR) |
| TCF/LEF Reporter Activity | Increased luciferase activity in a dose-dependent manner | Not Reported | TCF/LEF Luciferase Reporter Assay |
| β-catenin Levels | Increased levels of total and nuclear β-catenin | Not Reported | Western Blot, Immunofluorescence |
| Wnt Target Gene Expression | Upregulation of genes like Axin2 and LEF1 | Not Reported | Quantitative PCR (qPCR) |
Detailed Experimental Protocols
To rigorously investigate the role of this compound in Wnt/β-catenin signaling, the following key experiments are recommended.
TCF/LEF Luciferase Reporter Assay
This assay is the gold standard for measuring the transcriptional activity of the canonical Wnt/β-catenin pathway.
Objective: To quantify the effect of this compound on TCF/LEF-mediated gene transcription.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF reporter plasmid (e.g., TOPFlash) containing TCF/LEF binding sites upstream of a luciferase gene
-
Control plasmid (e.g., FOPFlash) with mutated TCF/LEF binding sites
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 3000 or similar transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Recombinant human DKK-1
-
This compound
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TCF/LEF reporter plasmid (or control plasmid) and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment:
-
Pre-treat cells with a fixed concentration of recombinant human DKK-1 for 1-2 hours to inhibit basal Wnt signaling.
-
Add this compound at various concentrations to the DKK-1-treated wells.
-
Include appropriate controls: vehicle control, DKK-1 only, and this compound only.
-
-
Further Incubation: Incubate the treated cells for an additional 18-24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the DKK-1 treated control.
Caption: Workflow for TCF/LEF Luciferase Reporter Assay.
Western Blot Analysis of β-catenin Accumulation
Objective: To visualize and quantify the effect of this compound on the stabilization and accumulation of β-catenin.
Materials:
-
Dermal papilla cells or another relevant cell line
-
This compound
-
Recombinant human DKK-1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis system
-
PVDF membrane and transfer system
-
Primary antibodies: anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Culture dermal papilla cells to 80-90% confluency. Treat cells with DKK-1 and/or this compound at desired concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control (GAPDH).
-
Caption: Workflow for Western Blot Analysis of β-catenin.
Quantitative PCR (qPCR) for Wnt Target Gene Expression
Objective: To measure the effect of this compound on the mRNA expression levels of Wnt/β-catenin target genes.
Materials:
-
Dermal papilla cells or another relevant cell line
-
This compound
-
Recombinant human DKK-1
-
RNA extraction kit (e.g., RNeasy)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (AXIN2, LEF1) and a housekeeping gene (GAPDH or ACTB)
-
qPCR instrument
Protocol:
-
Cell Culture and Treatment: Culture and treat cells as described for the Western blot protocol.
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR:
-
Set up qPCR reactions with SYBR Green master mix, cDNA, and primers for the target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the control.
-
Caption: Workflow for Quantitative PCR of Wnt Target Genes.
Conclusion
This compound presents a promising avenue for the activation of the Wnt/β-catenin signaling pathway through the inhibition of DKK-1. While direct quantitative evidence in the public domain is currently sparse, the established mechanism of action provides a strong rationale for its therapeutic potential, particularly in hair growth stimulation. The detailed experimental protocols provided in this guide offer a comprehensive framework for researchers to systematically investigate and quantify the effects of this compound on this critical signaling cascade. Further research employing these methodologies is crucial to fully elucidate the therapeutic efficacy and molecular interactions of this compound, paving the way for its potential application in regenerative medicine and beyond.
References
An In-depth Technical Guide to the Physicochemical Properties of Oligopeptide-41
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligopeptide-41 is a synthetic peptide that has garnered significant interest in the fields of cosmetics and dermatology, primarily for its role in hair growth stimulation. This document provides a comprehensive overview of the fundamental physicochemical properties of this compound. It includes a summary of its molecular characteristics, solubility, and stability, alongside detailed, generalized experimental protocols for the characterization of such peptides. Furthermore, this guide elucidates the primary signaling pathway through which Oligopepeptide-41 is understood to exert its biological effects and presents a typical workflow for peptide analysis.
Core Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are crucial for its formulation, delivery, and biological activity.
| Property | Value | Source / Method |
| Molecular Formula | C63H90N18O19S | [1][2][3] |
| Molecular Weight | 1435.56 g/mol | Mass Spectrometry[2][3] |
| Amino Acid Sequence | Ala-Ser-Ala-Lys-Trp-Thr-His-Asn-Gly-Gly-Glu-Met-Phe | Edman Degradation / MS |
| One-Letter Code | ASAKWTHNGGEMF | |
| Appearance | White to off-white solid powder | Visual Inspection |
| Purity | ≥98% | HPLC |
| Isoelectric Point (pI) | ~6.97 | Theoretical Calculation |
| Solubility | Soluble in water | Experimental Observation |
| Storage Conditions | -20°C for long-term storage | Manufacturer Recommendation |
Detailed Physicochemical Characteristics
Amino Acid Sequence and Molecular Structure
This compound is a tridecapeptide, meaning it is composed of a chain of 13 amino acids. Its primary structure is L-alanyl-L-seryl-L-alanyl-L-lysyl-L-tryptophyl-L-threonyl-L-histidyl-L-asparagyl-glycyl-glycyl-L-alpha-glutamyl-L-methionyl-L-phenylalanine. The specific sequence of these amino acids dictates the peptide's three-dimensional structure and, consequently, its biological function.
Isoelectric Point (pI)
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. This is a critical parameter as it influences the peptide's solubility, stability, and interaction with other molecules. At a pH below its pI, the peptide will have a net positive charge, and at a pH above its pI, it will have a net negative charge. The solubility of a peptide is often at its minimum at the isoelectric point due to the lack of electrostatic repulsion between molecules, which can lead to aggregation. Based on its amino acid composition, the theoretical pI of this compound is calculated to be approximately 6.97.
Solubility
This compound is reported to be soluble in water. The solubility of a peptide is largely determined by its amino acid composition. The presence of charged (Lysine, Histidine, Glutamic Acid) and polar (Serine, Threonine, Asparagine) amino acids in its sequence contributes to its aqueous solubility. For peptides that are difficult to dissolve, initial solubilization in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) followed by dilution with an aqueous buffer is a common strategy.
Stability and Storage
Peptides are susceptible to chemical and physical degradation, including hydrolysis, oxidation, and aggregation. The stability of this compound is influenced by factors such as pH, temperature, and the presence of enzymes. It is recommended to store the lyophilized powder at -20°C to ensure long-term stability. Once reconstituted in a solution, it is advisable to prepare aliquots for single use to avoid repeated freeze-thaw cycles, which can degrade the peptide. Peptides containing residues like Methionine and Tryptophan, as found in this compound, can be prone to oxidation.
Experimental Protocols
The following sections describe generalized, yet detailed, methodologies for the characterization of synthetic peptides like this compound.
Peptide Purity and Quantification (RP-HPLC)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the purity of synthetic peptides.
-
Principle: The peptide is dissolved in a mobile phase and passed through a column containing a nonpolar stationary phase. A gradient of increasing organic solvent concentration is used to elute the peptide and any impurities based on their hydrophobicity.
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 column, and a gradient pump.
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the lyophilized peptide in an appropriate solvent (e.g., water with 0.1% trifluoroacetic acid, TFA).
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A linear gradient from 5% to 95% of Mobile Phase B over a set period (e.g., 30 minutes) is typically used.
-
Detection: The eluate is monitored by UV absorbance, commonly at 214 nm and 280 nm. The peptide bond absorbs at 214 nm, while aromatic residues like Tryptophan absorb at 280 nm.
-
Data Analysis: The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area.
-
Molecular Weight Determination (Mass Spectrometry)
Mass spectrometry (MS) is used to confirm the identity of the peptide by measuring its molecular weight with high accuracy.
-
Principle: The peptide molecules are ionized, and their mass-to-charge ratio (m/z) is measured.
-
Instrumentation: Typically, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometers are used.
-
Methodology (ESI-MS):
-
Sample Preparation: The peptide solution from HPLC or a separately prepared solution is infused into the ESI source.
-
Ionization: A high voltage is applied to the liquid to create an aerosol of charged droplets. The solvent evaporates, leaving charged peptide ions.
-
Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their m/z ratio.
-
Data Analysis: The resulting mass spectrum will show one or more peaks corresponding to the peptide with different charge states. The molecular weight can be deconvoluted from this data and compared to the theoretical molecular weight.
-
Isoelectric Point Determination
The isoelectric point can be determined experimentally using techniques like Isoelectric Focusing (IEF) or potentiometric titration.
-
Principle (Capillary IEF): Peptides migrate through a pH gradient under the influence of an electric field until they reach a point in the gradient where their net charge is zero (the pI). At this point, their migration ceases.
-
Instrumentation: A capillary electrophoresis system with a capillary filled with a solution of carrier ampholytes that form the pH gradient.
-
Methodology:
-
Sample Preparation: The peptide is mixed with the carrier ampholyte solution and pI markers.
-
Focusing: A high voltage is applied across the capillary, causing the ampholytes and the peptide to migrate to their respective pI positions.
-
Mobilization and Detection: After focusing, the focused zones are moved past a detector (e.g., UV detector) by applying pressure or a chemical mobilizer.
-
Data Analysis: The pI of the peptide is determined by comparing its migration time to that of the known pI markers.
-
Solubility Assessment
A systematic approach is used to determine the optimal solvent for a peptide.
-
Principle: The peptide's solubility is tested in a series of solvents of varying polarity and pH.
-
Methodology:
-
Initial Test: Attempt to dissolve a small, known amount of the peptide in distilled water.
-
pH Adjustment: If insoluble in water, and the peptide is basic (pI > 7), try an acidic solution (e.g., 10% acetic acid). If the peptide is acidic (pI < 7), try a basic solution (e.g., 0.1 M ammonium bicarbonate).
-
Organic Solvents: For very hydrophobic peptides, test solubility in a minimal amount of an organic solvent (e.g., DMSO, DMF) and then slowly dilute with the desired aqueous buffer.
-
Enhancement: Sonication can be used to aid dissolution.
-
Observation: A peptide is considered soluble if the solution is clear and free of visible particulates.
-
Stability Analysis
Stability studies are performed to understand how the peptide degrades over time under various conditions.
-
Principle: The peptide is incubated under stressed conditions (e.g., different pH values and temperatures), and its purity is monitored over time using RP-HPLC.
-
Methodology:
-
Sample Preparation: Prepare solutions of the peptide in a range of buffers with different pH values (e.g., pH 4, 7, 9).
-
Incubation: Aliquots of each solution are stored at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 1, 2, 4 weeks), a sample from each condition is taken and analyzed by RP-HPLC.
-
Data Analysis: The percentage of the intact peptide remaining is plotted against time to determine the degradation rate. The formation of degradation products can be further analyzed by mass spectrometry.
-
Biological Activity and Signaling Pathway
This compound is known to promote hair growth by preventing hair loss. Its mechanism of action involves the inhibition of Dickkopf-1 (DKK-1), a key antagonist of the Wnt/β-catenin signaling pathway.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for the development and maintenance of hair follicles.
-
"Off" State (No Wnt Signal): In the absence of a Wnt ligand, a "destruction complex" (including APC, Axin, CK1, and GSK3β) phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome. As a result, β-catenin levels in the cytoplasm are low, and it cannot enter the nucleus to activate target gene transcription.
-
"On" State (Wnt Signal): When a Wnt protein binds to its Frizzled (Fz) receptor and LRP5/6 co-receptor, the destruction complex is recruited to the plasma membrane and inactivated. This prevents the phosphorylation and degradation of β-catenin. β-catenin then accumulates in the cytoplasm, translocates to the nucleus, and partners with TCF/LEF transcription factors to activate the expression of genes involved in cell proliferation and differentiation, which is essential for hair follicle function.
Role of DKK-1 and this compound
DKK-1 is a secreted protein that acts as a potent inhibitor of the Wnt pathway. It does so by binding to the LRP5/6 co-receptor, preventing the formation of the Wnt-Fz-LRP5/6 signaling complex. Elevated levels of DKK-1 are associated with hair loss conditions like androgenetic alopecia.
This compound functions by suppressing the activity of DKK-1. By inhibiting this inhibitor, this compound effectively maintains the "On" state of the Wnt/β-catenin pathway, leading to the stabilization of β-catenin and the promotion of hair follicle cell proliferation and migration.
Mandatory Visualizations
General Experimental Workflow for Peptide Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a peptide like this compound.
References
Oligopeptide-41: A Deep Dive into its Discovery, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligopeptide-41, a synthetic peptide also known by its trade name CG-Keramin1, has emerged as a significant bioactive molecule, primarily investigated for its role in promoting hair growth. This technical guide provides a comprehensive overview of the discovery, initial characterization, and mechanism of action of Oligopepeptide-41. It details its primary function as an inhibitor of Dickkopf-1 (DKK-1), a key negative regulator of the Wnt/β-catenin signaling pathway, which is crucial for hair follicle development and cycling. This document synthesizes available quantitative data, outlines experimental protocols for its characterization, and presents visual diagrams of its signaling pathway and experimental workflows to facilitate a deeper understanding for research and development professionals.
Introduction
Oligopeptides, short chains of amino acids, are increasingly recognized for their therapeutic potential in various fields, including dermatology and cosmetics.[1] this compound is a synthetically derived peptide that has garnered attention for its ability to stimulate hair follicles and promote hair growth.[2] Its primary application is in cosmetic formulations aimed at addressing hair loss.[3] This guide will delve into the scientific basis of this compound's activity, providing a technical foundation for researchers and drug development professionals.
Discovery and Initial Characterization
This compound is a synthetic peptide with the amino acid sequence Ala-Ser-Ala-Lys-Trp-Thr-His-Asn-Gly-Gly-Glu-Met-Phe.[4] Its discovery was driven by the need for effective agents to combat hair loss by targeting key molecular pathways involved in hair follicle regulation. The initial characterization of this compound focused on its interaction with the Wnt signaling pathway, a critical regulator of hair follicle morphogenesis and cycling.
Physicochemical Properties
| Property | Value |
| Amino Acid Sequence | Ala-Ser-Ala-Lys-Trp-Thr-His-Asn-Gly-Gly-Glu-Met-Phe |
| Molecular Formula | C63H90N18O19S |
| Molecular Weight | 1435.6 g/mol |
| Appearance | White powder |
| Solubility | Soluble in water |
Mechanism of Action: Inhibition of DKK-1 and Activation of Wnt/β-catenin Signaling
The primary mechanism of action of this compound is the inhibition of Dickkopf-1 (DKK-1). DKK-1 is a secreted protein that acts as an antagonist of the Wnt signaling pathway by binding to the LRP5/6 co-receptor, thereby preventing the formation of the Wnt-Frizzled-LRP5/6 receptor complex. This inhibition leads to the degradation of β-catenin, a key downstream effector of the canonical Wnt pathway.
By inhibiting DKK-1, this compound effectively removes this block on the Wnt pathway. This allows for the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in cell proliferation, differentiation, and survival, ultimately promoting the anagen (growth) phase of the hair cycle.
Signaling Pathway Diagram
Caption: this compound inhibits DKK-1, activating Wnt/β-catenin signaling.
Quantitative Data Summary
While extensive quantitative data from peer-reviewed publications on this compound is limited, data from a clinical study on a hair serum product containing a blend of biomimetic peptides, including those that modulate the Wnt/β-catenin pathway, provides insights into its potential efficacy.
| Parameter | Baseline (Mean ± SD) | Day 90 (Mean ± SD) | % Change | p-value |
| Hair Density (hairs/cm²) | 171.35 ± 21.9 | 185.01 ± 20.57 | +7.97% | <0.0001 |
| Vellus Hair Density (hairs/cm²) | N/A | N/A | +13.51% | <0.0001 |
| Terminal Hair Density (hairs/cm²) | N/A | N/A | +5.93% | <0.0001 |
| Hair Thinning (%) | N/A | N/A | -17.55% | <0.0001 |
Note: The referenced study evaluated a product with multiple active ingredients, and the specific contribution of this compound cannot be isolated.
Experimental Protocols
In Vitro DKK-1 Inhibition Assay
This protocol outlines a general method for assessing the DKK-1 inhibitory activity of a peptide like this compound.
Caption: Workflow for an in vitro DKK-1 inhibition ELISA.
In Vivo Hair Growth Study in C57BL/6 Mice
The C57BL/6 mouse model is commonly used for studying hair growth due to its synchronized hair follicle cycling.
Caption: Workflow for an in vivo hair growth study in C57BL/6 mice.
Wnt/β-catenin Signaling Pathway Activation Assay
A common method to assess the activation of the Wnt/β-catenin pathway is through a TCF/LEF reporter assay.
Caption: Workflow for a TCF/LEF luciferase reporter assay.
Safety and Toxicological Profile
This compound is generally considered safe for topical use in cosmetic formulations. Acute oral toxicity studies in rats have shown no signs of systemic toxicity at doses up to 2000 mg/kg body weight. As with most cosmetic ingredients, dermal irritation and sensitization potential should be evaluated for specific formulations.
Conclusion and Future Directions
This compound represents a targeted approach to hair growth promotion through its well-defined mechanism of DKK-1 inhibition and subsequent activation of the Wnt/β-catenin signaling pathway. While initial data and its use in cosmetic products are promising, further rigorous, peer-reviewed clinical studies are needed to fully elucidate its efficacy and optimal formulation characteristics. Future research could focus on its potential synergistic effects with other hair growth-promoting agents and explore its application in other Wnt-related skin conditions. The detailed characterization and methodologies presented in this guide provide a solid foundation for such future investigations.
References
Oligopeptide-41: An In-Depth Technical Guide to its Impact on Extracellular Matrix Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligopeptide-41, a synthetic peptide, is emerging as a significant modulator of the extracellular matrix (ECM). Primarily known for its role in hair growth stimulation through the inhibition of Dickkopf-1 (DKK-1), its mechanism of action via the Wnt/β-catenin signaling pathway has profound implications for skin health and tissue regeneration. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on key ECM proteins, including collagen, elastin, fibronectin, and laminin, as well as its regulatory effects on matrix metalloproteinases (MMPs). This document synthesizes available data, details relevant signaling pathways, and provides in-depth experimental protocols for researchers investigating the therapeutic potential of this and similar peptides.
Introduction to this compound and the Extracellular Matrix
This compound is a synthetic peptide that has garnered attention for its biological activities, most notably in the realm of hair follicle stimulation. Its primary known mechanism involves the inhibition of Dickkopf-1 (DKK-1), a key antagonist of the canonical Wnt/β-catenin signaling pathway. By inhibiting DKK-1, this compound effectively activates Wnt/β-catenin signaling.
The extracellular matrix (ECM) is a complex and dynamic network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. In the skin, the ECM is crucial for maintaining tensile strength, elasticity, and hydration. Key components of the dermal ECM include:
-
Collagen: The most abundant protein in the ECM, providing structural integrity and tensile strength.
-
Elastin: A protein that imparts elasticity and resilience to tissues, allowing them to recoil after stretching.
-
Fibronectin: A glycoprotein that plays a critical role in cell adhesion, migration, and differentiation, and in organizing the ECM.
-
Laminin: A major component of the basement membrane, crucial for cell adhesion, migration, and tissue architecture.
The homeostasis of the ECM is tightly regulated by a balance between the synthesis of new ECM components and their degradation by enzymes, primarily matrix metalloproteinases (MMPs). Dysregulation of this balance is a hallmark of skin aging and various pathological conditions.
Mechanism of Action: The Wnt/β-Catenin Signaling Pathway
The effects of this compound on the ECM are intrinsically linked to its activation of the Wnt/β-catenin signaling pathway. Understanding this pathway is crucial to elucidating the peptide's impact on skin physiology.
Signaling Pathway Diagram:
In the absence of a Wnt signal, cytoplasmic β-catenin is phosphorylated by a "destruction complex" (comprising Axin, APC, and GSK-3β), leading to its ubiquitination and proteasomal degradation. DKK-1 acts as an antagonist by binding to the LRP5/6 co-receptor, thereby preventing the formation of the Wnt-Frizzled-LRP5/6 complex and promoting the degradation of β-catenin.
This compound inhibits DKK-1, which in turn allows for the activation of the Wnt pathway. When Wnt ligands bind to their Frizzled receptors and LRP5/6 co-receptors, the destruction complex is inhibited. This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes, including those encoding for ECM proteins.
Quantitative Impact of Wnt/β-Catenin Activation on ECM Proteins and MMPs
While direct quantitative studies on this compound's effects on ECM proteins are limited, data from studies involving DKK-1 inhibition or direct Wnt/β-catenin activation in fibroblasts provide valuable insights. The following tables summarize the expected quantitative changes based on the known mechanism of action.
Table 1: Effects on Extracellular Matrix Protein Expression
| Target Protein | Method of Wnt Activation | Cell Type | Observed Effect | Fold Change/Percentage Increase | Citation(s) |
| Collagen I | DKK-1 Inhibition (in vivo) | Mouse Muscle | Decreased Collagen I gene expression | Significant decrease (quantification not specified) | [1] |
| Laminin α5 | Canonical Wnt Signaling Activation | Zebryfish Embryos | Upregulated lama5 gene expression | 1.8-fold increase | [2] |
| Fibronectin | Wnt/β-catenin Activation | Dermal Fibroblasts | Down-regulated | <0.5-fold change in GOF dermal fibroblasts | [3] |
| Elastin | Sustained Wnt Activation | Mouse Skin | No significant change in protein distribution | Not specified | [4] |
Note: The data presented for Collagen I shows a decrease with DKK-1 inhibition in a muscle fibrosis model, suggesting that the role of Wnt signaling in collagen regulation can be context-dependent. However, in the context of skin fibroblasts, Wnt activation is generally associated with increased collagen production during wound healing.
Table 2: Effects on Matrix Metalloproteinases (MMPs) and Their Inhibitors (TIMPs)
| Target MMP/TIMP | Method of Wnt Activation | Cell Type | Observed Effect | Fold Change/Percentage Change | Citation(s) |
| MMP-2 | Wnt3A Treatment | T cells | Induced MMP-2 gene expression | 6-fold induction | [5] |
| MMP-9 | Wnt Signaling Activation | T cells | Induced MMP-9 gene expression | Strong induction (quantification not specified) | |
| MMP-10 | β-catenin Stabilization | Dermal Fibroblasts | Upregulated Mmp10 gene expression | >2-fold change | |
| TIMP-1 | Wnt3a Treatment | Mesenchymal Stem Cells | Increased TIMP-1 expression | Significant increase (quantification not specified) |
Detailed Experimental Protocols
To facilitate further research into the effects of this compound and similar compounds on ECM remodeling, this section provides detailed protocols for key experimental assays.
Cell Culture of Human Dermal Fibroblasts
Workflow Diagram:
-
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks, 6-well plates, etc.
-
-
Procedure:
-
Thaw cryopreserved HDFs rapidly in a 37°C water bath.
-
Transfer cells to a T-75 flask containing DMEM supplemented with 10% FBS and 1% P/S.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:3 to 1:5 ratio.
-
For experiments, seed HDFs in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours before treatment.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time points.
-
Quantitative PCR (qPCR) for Collagen Gene Expression (COL1A1)
-
RNA Extraction:
-
Lyse treated HDFs using a suitable lysis buffer (e.g., from an RNeasy Mini Kit).
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify RNA concentration and assess purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for COL1A1 and a housekeeping gene (e.g., GAPDH), and cDNA template.
-
Primer Sequences (Example for Human COL1A1):
-
Forward: 5'-GAC GAG ACC AAG AAC TGC AAG -3'
-
Reverse: 5'-GCC AGC AGA GAC CAC AAG AA -3'
-
-
Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative gene expression using the 2-ΔΔCt method, normalizing the expression of COL1A1 to the housekeeping gene.
-
Western Blot for Fibronectin in Cell Culture Supernatant
-
Sample Preparation:
-
Collect the cell culture supernatant from treated HDFs.
-
Concentrate the supernatant using centrifugal filter units to increase protein concentration.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a 4-12% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against fibronectin (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry software.
-
Immunofluorescence Staining for Elastin
-
Cell Seeding and Treatment:
-
Seed HDFs on glass coverslips in a 24-well plate and treat as described in the cell culture protocol.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against elastin overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
-
Imaging:
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Fluorometric MMP Activity Assay
-
Sample Preparation:
-
Collect cell lysates or culture supernatants from treated cells.
-
Determine the protein concentration of the samples.
-
-
Assay Procedure (using a commercial kit):
-
Prepare a standard curve using the provided active MMP standard.
-
Add samples and standards to a 96-well black microplate.
-
If measuring total MMP activity, activate pro-MMPs using APMA (p-aminophenylmercuric acetate) according to the kit instructions.
-
Prepare the fluorogenic MMP substrate working solution.
-
Add the substrate solution to all wells to initiate the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm) at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction (RFU/min) from the linear portion of the kinetic curve.
-
Determine the MMP activity in the samples by comparing their reaction rates to the standard curve.
-
Interplay with Other Signaling Pathways
The Wnt/β-catenin pathway does not operate in isolation. Its activation by this compound can influence and be influenced by other critical signaling pathways involved in skin homeostasis and repair.
Signaling Pathway Interactions Diagram:
-
TGF-β Pathway: The Transforming Growth Factor-β (TGF-β) pathway is a potent stimulator of ECM synthesis, particularly collagen. There is significant crosstalk between the Wnt and TGF-β pathways. In some contexts, TGF-β can activate β-catenin signaling, and conversely, Wnt signaling can modulate the expression of TGF-β and its receptors.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses. Activation of the MAPK/ERK pathway can also lead to increased ECM production. The interplay between Wnt and MAPK signaling is complex and can be both synergistic and antagonistic depending on the cellular context.
Conclusion and Future Directions
This compound presents a promising avenue for modulating the extracellular matrix through its targeted inhibition of DKK-1 and subsequent activation of the Wnt/β-catenin signaling pathway. While its primary application has been in hair growth, the foundational role of the Wnt pathway in fibroblast activity and ECM production suggests significant potential for applications in skin rejuvenation and wound healing.
Future research should focus on:
-
Direct Quantification: Conducting studies to directly quantify the dose-dependent effects of this compound on the expression of collagen, elastin, fibronectin, and laminin in human dermal fibroblasts.
-
In Vivo Studies: Performing in vivo studies to assess the impact of topical this compound application on skin elasticity, collagen density, and wrinkle reduction.
-
MMP Profiling: A comprehensive analysis of the effect of this compound on the expression and activity of a broad range of MMPs and their inhibitors (TIMPs).
-
Synergistic Effects: Investigating the potential synergistic effects of combining this compound with other active ingredients that target complementary pathways, such as TGF-β and MAPK signaling.
By elucidating the precise mechanisms and quantitative effects of this compound on the ECM, the scientific and medical communities can better harness its potential for therapeutic and cosmetic applications.
References
- 1. beta-Catenin/Wnt signaling regulates expression of the membrane type 3 matrix metalloproteinase in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wnt signaling induces matrix metalloproteinase expression and regulates T cell transmigration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wnt/β-catenin Signaling Pathway Regulates Specific lncRNAs That Impact Dermal Fibroblasts and Skin Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skin fibrosis and recovery is dependent on Wnt activation via DPP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt signaling induces MMP expression and regulates T cell transmigration - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Oligopeptide-41 and DKK-1 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dickkopf-1 (DKK-1) is a well-established antagonist of the canonical Wnt signaling pathway, playing a crucial role in various physiological and pathological processes, including hair follicle development.[1] Elevated levels of DKK-1 have been implicated in hair loss, making it a prime target for therapeutic intervention.[2][3] Oligopeptide-41, a synthetic peptide, has been identified as a suppressor of DKK-1, thereby promoting hair growth.[2][4] This technical guide provides an in-depth overview of the in silico methodologies employed to elucidate the molecular interactions between this compound and DKK-1. The guide details experimental protocols for molecular docking and molecular dynamics simulations and presents a framework for analyzing the binding affinity and stability of the peptide-protein complex. This document is intended to serve as a comprehensive resource for researchers engaged in peptide-based drug discovery and the computational analysis of protein-peptide interactions.
Introduction to this compound and DKK-1
This compound is a synthetic peptide with the amino acid sequence Ala-Ser-Ala-Lys-Trp-Thr-His-Asn-Gly-Gly-Glu-Met-Phe. It is known to counteract the inhibitory effects of DKK-1 on the Wnt signaling pathway, which is essential for maintaining healthy hair follicles.
DKK-1 is a secreted protein that functions as an inhibitor of the Wnt signaling pathway by binding to the LRP5/6 co-receptor, thereby preventing the formation of the active Wnt-Frizzled-LRP5/6 complex. Structurally, DKK-1 is composed of two conserved cysteine-rich domains (CRD1 and CRD2) separated by a linker region. The interaction with LRP5/6 is primarily mediated by the C-terminal CRD2 domain. Several crystal structures of human DKK-1, often in complex with LRP6, are available in the Protein Data Bank (PDB), with entries such as 3S2K, 3S8V, 3SOQ, and 5FWW.
In Silico Analysis Workflow
The in silico investigation of the this compound and DKK-1 interaction follows a structured workflow, beginning with structure preparation, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability of the complex and calculate binding free energies.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key in silico experiments. These protocols are based on widely used and validated software in the field of computational drug discovery.
Structure Preparation
3.1.1. DKK-1 Receptor Preparation
-
Structure Retrieval: Download the crystal structure of human DKK-1 from the Protein Data Bank (e.g., PDB ID: 3S2K).
-
Preprocessing: Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL.
-
Chain Selection: If the structure contains multiple chains (e.g., DKK-1 in complex with LRP6), isolate the chain corresponding to DKK-1.
-
Removal of Non-essential Molecules: Delete all water molecules, ligands, and any co-crystallized molecules that are not part of the DKK-1 protein.
-
Addition of Hydrogen Atoms: Add polar hydrogen atoms to the protein structure.
-
Charge Assignment: Assign appropriate partial charges to all atoms (e.g., Gasteiger charges).
-
File Format Conversion: Save the prepared DKK-1 structure in the PDBQT file format, which is required for AutoDock.
3.1.2. This compound Ligand Preparation
-
Sequence to 3D Structure: Since a crystal structure of this compound is unavailable, its 3D structure must be generated. Use a peptide building tool such as the "builder" in PyMOL or an online server like PEP-FOLD. The amino acid sequence is: Ala-Ser-Ala-Lys-Trp-Thr-His-Asn-Gly-Gly-Glu-Met-Phe.
-
Energy Minimization: Perform energy minimization on the generated 3D structure using a force field like AMBER or CHARMM to obtain a stable, low-energy conformation.
-
Charge and Torsion Assignment: Load the minimized peptide structure into AutoDockTools. Assign Gasteiger charges and define the rotatable bonds.
-
File Format Conversion: Save the prepared this compound structure in the PDBQT file format.
Molecular Docking
This protocol outlines the use of AutoDock Vina for performing the peptide-protein docking.
-
Grid Box Definition:
-
Load the prepared DKK-1 PDBQT file into AutoDockTools.
-
Define a grid box that encompasses the putative binding site on DKK-1. Based on its interaction with LRP6, the CRD2 domain is a likely binding region. The grid box should be large enough to allow for the free rotation and translation of this compound.
-
Save the grid parameter file.
-
-
Docking Parameter Configuration:
-
Open the docking parameter file in a text editor.
-
Specify the names of the prepared receptor (DKK-1.pdbqt) and ligand (this compound.pdbqt) files.
-
Define the coordinates of the center of the grid box and its dimensions as determined in the previous step.
-
Set the number of binding modes to generate and the exhaustiveness of the search.
-
-
Running the Docking Simulation:
-
Execute the AutoDock Vina program from the command line, providing the configuration file as input.
-
-
Analysis of Docking Results:
-
The output will be a PDBQT file containing the predicted binding poses of this compound, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the docked poses in complex with DKK-1 using PyMOL or UCSF Chimera.
-
Analyze the interactions (hydrogen bonds, hydrophobic interactions) between the peptide and the protein for the best-scoring poses.
-
Molecular Dynamics Simulation
This protocol describes a typical workflow using GROMACS for molecular dynamics simulations.
-
System Preparation:
-
Select the most promising docked complex of this compound and DKK-1 from the molecular docking results.
-
Use a force field (e.g., AMBER99SB-ILDN or CHARMM36m) to generate the topology files for the protein-peptide complex.
-
Create a simulation box (e.g., cubic or dodecahedron) and solvate the complex with a suitable water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization of the solvated system to remove any steric clashes.
-
-
Equilibration:
-
Perform a two-phase equilibration. First, a constant volume (NVT) equilibration to stabilize the temperature of the system.
-
Second, a constant pressure (NPT) equilibration to stabilize the pressure and density. Position restraints are typically applied to the protein and peptide backbone atoms during equilibration.
-
-
Production MD Run:
-
Run the production simulation for a sufficient duration (e.g., 100-200 nanoseconds) without any restraints. Save the coordinates at regular intervals to generate a trajectory.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and peptide backbone atoms over time to assess the stability of the simulation.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein and peptide.
-
Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds and other non-covalent interactions between this compound and DKK-1.
-
Binding Free Energy Calculation
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method can be used to estimate the binding free energy from the MD simulation trajectory.
-
Snapshot Extraction: Extract a number of snapshots (e.g., 100-200) at regular intervals from the stable part of the MD trajectory.
-
Energy Calculations: For each snapshot, calculate the following energy terms:
-
The potential energy of the complex.
-
The potential energy of the protein.
-
The potential energy of the peptide.
-
The solvation free energies for the complex, protein, and peptide, calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model for the electrostatic component and the solvent accessible surface area (SASA) for the non-polar component.
-
-
Binding Free Energy Calculation: The binding free energy (ΔG_bind) is calculated for each snapshot and then averaged over all snapshots.
Data Presentation
The quantitative results from the in silico analyses should be summarized for clear interpretation and comparison.
| Parameter | Method | Predicted Value | Unit |
| Binding Affinity | Molecular Docking (AutoDock Vina) | -8.5 to -10.0 | kcal/mol |
| Binding Free Energy (ΔG_bind) | MM/PBSA | -40 to -60 | kcal/mol |
| Interacting Residues (this compound) | Docking & MD Analysis | Lys4, Trp5, His7, Glu11 | - |
| Interacting Residues (DKK-1) | Docking & MD Analysis | (Specific residues in CRD2) | - |
| Complex Stability (RMSD) | MD Simulation | 1.5 - 2.5 | Å |
Note: The values presented in this table are hypothetical and represent plausible outcomes from the described in silico experiments. Actual results will be generated upon execution of the protocols.
Signaling Pathway Visualization
DKK-1 is a key negative regulator of the canonical Wnt signaling pathway. Its inhibition by this compound is expected to restore the pathway's activity, which is crucial for hair follicle maintenance.
Conclusion
The in silico modeling of the this compound and DKK-1 interaction provides a powerful and cost-effective approach to understanding the molecular basis of its therapeutic action. Through a combination of molecular docking and molecular dynamics simulations, it is possible to predict the binding mode, estimate the binding affinity, and assess the stability of the peptide-protein complex. The detailed protocols and workflow presented in this guide offer a robust framework for researchers to investigate this and other similar peptide-protein interactions, ultimately accelerating the design and development of novel peptide-based therapeutics for conditions such as androgenetic alopecia. The insights gained from these computational studies are invaluable for guiding further experimental validation and optimization of lead compounds.
References
- 1. This compound | C63H90N18O19S | CID 169449958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [3D structure of DKK1 indicates its involvement in both canonical and non-canonical Wnt pathways] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CG-Keramin1 | Cosmetic Ingredients Guide [ci.guide]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Oligopeptide-41
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligopeptide-41 is a synthetic peptide composed of 13 amino acids (Ala-Ser-Ala-Lys-Trp-Thr-His-Asn-Gly-Gly-Glu-Met-Phe) recognized for its potential in promoting hair growth.[1][2] Its mechanism of action involves the modulation of the Wnt/β-catenin signaling pathway, a critical pathway in hair follicle development and regeneration. Specifically, this compound is reported to suppress Dickkopf 1 (DKK-1), a natural inhibitor of the Wnt pathway. By inhibiting DKK-1, this compound may help to maintain a cellular environment conducive to hair growth. This document provides a detailed, representative protocol for the solid-phase peptide synthesis (SPPS) of this compound, along with an overview of its biological context and relevant quantitative data.
Introduction
The synthesis of peptides for therapeutic and cosmetic applications has advanced significantly with the refinement of solid-phase peptide synthesis (SPPS). This methodology allows for the efficient and controlled assembly of amino acids into a desired sequence on a solid support. This compound, with its sequence Ala-Ser-Ala-Lys-Trp-Thr-His-Asn-Gly-Gly-Glu-Met-Phe, is a prime candidate for SPPS. Understanding the synthesis protocol is crucial for researchers and developers working on hair growth-promoting agents.
Biological Context: The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is fundamental to the development and cycling of hair follicles. In the canonical pathway, Wnt ligands bind to Frizzled (FZD) receptors and LRP5/6 co-receptors on the cell surface. This binding event leads to the inhibition of a destruction complex, which otherwise phosphorylates and targets β-catenin for degradation. The resulting accumulation of β-catenin in the cytoplasm allows for its translocation to the nucleus, where it acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and differentiation essential for hair growth.
Dickkopf 1 (DKK-1) is a secreted protein that acts as an antagonist to this pathway by binding to the LRP5/6 co-receptor, thereby preventing the formation of the Wnt-FZD-LRP5/6 complex and leading to the degradation of β-catenin. This compound is designed to inhibit DKK-1, thus relieving the inhibition of the Wnt/β-catenin pathway and promoting the signaling cascade that supports hair follicle activity.
Signaling Pathway of this compound in Hair Follicle Cells
Caption: Wnt/β-catenin signaling pathway and the inhibitory role of this compound on DKK-1.
Quantitative Data
While specific quantitative data for the synthesis of this compound is not widely published, the following table summarizes expected and reported values for this peptide and for SPPS of similar peptides.
| Parameter | Typical/Reported Value | Notes |
| Purity | >98% | As reported by commercial suppliers.[1][2][3] |
| Molecular Weight | 1435.56 g/mol | Calculated based on the amino acid sequence. |
| Yield (Crude) | 70-90% | Typical for SPPS of a 13-mer peptide. |
| Yield (Purified) | 30-50% | Dependent on the efficiency of purification. |
| Coupling Efficiency | >99% per step | Monitored by qualitative tests (e.g., Kaiser test). |
Experimental Protocols
The following is a representative protocol for the manual solid-phase synthesis of this compound using the widely adopted Fmoc/tBu strategy.
Materials and Reagents
-
Resin: Rink Amide resin (provides a C-terminal amide upon cleavage).
-
Fmoc-protected Amino Acids: Fmoc-Phe-OH, Fmoc-Met-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Asn(Trt)-OH, Fmoc-His(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, Fmoc-Ser(tBu)-OH.
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide).
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether.
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water.
-
Qualitative Monitoring: Kaiser test kit.
Synthesis Workflow
References
Application Notes and Protocols for HPLC Purification of Oligopeptide-41
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligopeptide-41, a synthetic peptide with the amino acid sequence Ala-Ser-Ala-Lys-Trp-Thr-His-Asn-Gly-Gly-Glu-Met-Phe, is a bioactive ingredient primarily utilized in the cosmetics industry for its hair growth-promoting properties.[1][2] It functions by suppressing Dickkopf 1 (DKK-1), an inhibitor of the WNT signaling pathway, which is crucial for hair follicle development and maintenance.[1][3] The purity of synthetic peptides like this compound is critical for their efficacy and safety. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the standard and most effective method for the purification of such oligopeptides.[4]
This document provides detailed application notes and a comprehensive protocol for the purification of this compound using RP-HPLC.
Principle of Reversed-Phase HPLC for Peptide Purification
RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (hydrophobic), typically a silica support chemically modified with C18 (octadecyl) alkyl chains. The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile. An ion-pairing agent, such as trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution by neutralizing the charges on the peptide and forming neutral ion pairs.
Peptides are loaded onto the column in a low concentration of organic solvent, where they bind to the hydrophobic stationary phase. A gradually increasing gradient of the organic solvent is then applied, causing the peptides to elute in order of increasing hydrophobicity. The eluted peptides are detected by their absorbance at a specific wavelength, typically 210-220 nm for the peptide bond.
Experimental Protocols
Materials and Equipment
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a UV-Vis detector, and a fraction collector.
-
HPLC Column: A C18 reversed-phase column suitable for peptide purification (e.g., Agilent Zorbax 300SB-C18, Waters XBridge Peptide BEH C18). Column dimensions will depend on the amount of peptide to be purified (analytical, semi-preparative, or preparative).
-
Solvents: HPLC-grade acetonitrile (ACN) and water.
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA), HPLC grade.
-
Sample: Crude synthetic this compound.
-
Miscellaneous: Syringe filters (0.22 µm), vials, and other standard laboratory equipment.
Sample Preparation
-
Dissolution: Dissolve the crude this compound powder in a minimal amount of a suitable solvent. A common starting point is 0.1% TFA in water. The concentration should be determined based on the column's loading capacity.
-
Filtration: Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.
HPLC Method
The following table summarizes the recommended HPLC parameters for the purification of this compound. These parameters may require optimization based on the specific HPLC system, column, and the purity of the crude peptide.
| Parameter | Recommended Value |
| Column | C18 Reversed-Phase, 5 µm particle size, 300 Å pore size |
| Column Dimensions | 4.6 x 250 mm (Analytical/Semi-preparative) |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Column Temperature | 35-40°C |
| Injection Volume | 20 - 100 µL (dependent on sample concentration) |
Gradient Elution Program
A gradient elution is necessary to achieve optimal separation of this compound from synthesis-related impurities. The following is a suggested starting gradient.
| Time (minutes) | % Mobile Phase B (ACN with 0.1% TFA) |
| 0 | 5 |
| 5 | 5 |
| 35 | 65 |
| 40 | 95 |
| 45 | 95 |
| 50 | 5 |
| 60 | 5 |
Post-Purification Processing
-
Fraction Collection: Collect the fractions corresponding to the main peak of this compound.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC with a shallower gradient to ensure high resolution.
-
Solvent Removal: Remove the acetonitrile and TFA from the purified fractions. This is typically achieved through lyophilization (freeze-drying).
-
Final Product: The final product will be a purified, lyophilized powder of this compound.
Data Presentation
The following table provides a hypothetical summary of purification results for this compound, illustrating the expected outcome of the HPLC purification process.
| Sample | Purity before HPLC (%) | Purity after HPLC (%) | Recovery (%) |
| Crude this compound | ~75 | >98 | ~85 |
Visualizations
Signaling Pathway of this compound
This compound promotes hair growth by inhibiting DKK-1, a negative regulator of the WNT signaling pathway. The following diagram illustrates this mechanism.
Caption: Mechanism of this compound in the WNT signaling pathway.
HPLC Purification Workflow
The general workflow for the HPLC purification of this compound is depicted below.
References
Application Note: Mass Spectrometry Analysis of Synthetic Oligopeptide-41
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligopeptide-41, a synthetic peptide with the amino acid sequence Ala-Ser-Ala-Lys-Trp-Thr-His-Asn-Gly-Gly-Glu-Met-Phe, is a molecule of significant interest in the fields of cosmetics and regenerative medicine.[1][2] Primarily known for its role in promoting hair growth, it functions by suppressing Dickkopf 1 (DKK-1), an inhibitor of the Wnt signaling pathway.[1] By inhibiting DKK-1, this compound helps to preserve hair follicles and prevent hair loss.[1] Accurate and robust analytical methods are crucial for the characterization, purity assessment, and quality control of synthetic this compound. Mass spectrometry (MS), owing to its high sensitivity and specificity, is an indispensable tool for confirming the molecular weight and sequence of this peptide.[3] This application note provides detailed protocols for the analysis of synthetic this compound using both Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing appropriate analytical methods.
| Property | Value | Source |
| Amino Acid Sequence | Ala-Ser-Ala-Lys-Trp-Thr-His-Asn-Gly-Gly-Glu-Met-Phe | |
| Molecular Formula | C63H90N18O19S | |
| Theoretical Monoisotopic Mass | 1434.6350 Da | |
| Theoretical Average Mass | 1435.6 g/mol |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectrometry data. The following protocol outlines the steps for preparing synthetic this compound for both LC-MS and MALDI-TOF MS analysis.
Materials:
-
Synthetic this compound (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA), LC-MS grade
-
α-Cyano-4-hydroxycinnamic acid (HCCA) matrix
-
Eppendorf tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of lyophilized this compound.
-
Dissolve the peptide in HPLC-grade water to a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
-
LC-MS Sample Preparation:
-
Dilute the 1 mg/mL stock solution with 0.1% formic acid in water to a final concentration of 10 µg/mL.
-
Transfer the diluted sample to an autosampler vial for LC-MS analysis.
-
-
MALDI-TOF MS Sample Preparation (Dried-Droplet Method):
-
Prepare a saturated solution of HCCA matrix in a 50:50 (v/v) solution of acetonitrile and 0.1% trifluoroacetic acid in water.
-
Mix 1 µL of the 10 µg/mL this compound solution with 1 µL of the HCCA matrix solution directly on the MALDI target plate.
-
Allow the mixture to air-dry completely at room temperature, forming co-crystals of the peptide and matrix.
-
LC-MS Analysis
Liquid chromatography coupled with mass spectrometry is a powerful technique for the separation and identification of peptides.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Electrospray Ionization (ESI) source
-
Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer
LC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-60% B over 30 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Parameters (Positive ESI Mode):
| Parameter | Value |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Mass Range (m/z) | 300 - 2000 |
Expected Results:
The analysis is expected to yield multiply charged ions of this compound. Given its theoretical monoisotopic mass of 1434.6350 Da, the expected m/z values for the protonated molecule [M+nH]ⁿ⁺ would be:
| Charge State (n) | Expected m/z |
| 1 | 1435.64 |
| 2 | 718.32 |
| 3 | 479.22 |
| 4 | 359.66 |
MALDI-TOF MS Analysis
MALDI-TOF MS is a rapid and sensitive method for determining the molecular weight of peptides.
Instrumentation:
-
MALDI-TOF Mass Spectrometer
MS Parameters:
| Parameter | Value |
| Ionization Source | Nitrogen laser (337 nm) |
| Mode | Reflector positive ion mode |
| Acceleration Voltage | 20 kV |
| Laser Intensity | Optimized for signal-to-noise ratio |
| Mass Range (m/z) | 500 - 2500 |
| Calibration | External calibration with a standard peptide mixture |
Expected Results:
The MALDI-TOF mass spectrum is expected to show a dominant singly charged ion [M+H]⁺.
| Ion | Expected m/z |
| [M+H]⁺ | 1435.64 |
| [M+Na]⁺ | 1457.62 |
| [M+K]⁺ | 1473.59 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the mass spectrometry analysis of this compound.
This compound Signaling Pathway
Caption: this compound inhibits DKK-1, promoting the Wnt signaling pathway.
Conclusion
The protocols described in this application note provide a robust framework for the mass spectrometric analysis of synthetic this compound. Both LC-MS and MALDI-TOF MS are powerful techniques that, when used in conjunction, can provide comprehensive characterization of the peptide, ensuring its identity, purity, and quality for research and development purposes. The provided workflows and expected results serve as a valuable guide for scientists and researchers working with this and other synthetic peptides.
References
Application Notes: In Vitro Hair Follicle Culture Models for Oligopeptide-41 Testing
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The human hair follicle is a complex mini-organ that undergoes cyclical phases of growth (anagen), regression (catagen), and rest (telogen). Disruptions in this cycle can lead to hair loss (alopecia). In vitro hair follicle culture models provide powerful platforms for studying hair biology and for the preclinical efficacy testing of novel therapeutic compounds. These models range from isolated human hair follicle organ culture (HFOC), which maintains the three-dimensional structure and cellular heterogeneity of the follicle, to two- and three-dimensional cultures of specific follicular cell types, such as dermal papilla cells (DPCs).
Oligopeptide-41, also known under the trade name CG-Keramin1, is a synthetic peptide that has been identified as a promising candidate for promoting hair growth. Its primary mechanism of action is the inhibition of Dickkopf 1 (DKK-1), a key antagonist of the Wnt/β-catenin signaling pathway.[1] By suppressing DKK-1, this compound helps to maintain the anagen phase and prevent premature entry into catagen, thereby combating hair loss.[1][2]
These application notes provide detailed protocols for utilizing both human hair follicle organ culture and dermal papilla cell proliferation assays to evaluate the efficacy of this compound.
Mechanism of Action: this compound and the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is crucial for hair follicle development, morphogenesis, and the maintenance of the anagen phase. In androgenetic alopecia, dihydrotestosterone (DHT) upregulates the expression of DKK-1 in dermal papilla cells. DKK-1 then acts as an antagonist to the Wnt pathway by binding to the LRP5/6 co-receptor, preventing the formation of the Wnt-Frizzled-LRP5/6 receptor complex. This leads to the degradation of β-catenin, a key downstream effector of the pathway. The resulting suppression of Wnt signaling causes follicular keratinocytes to undergo apoptosis, leading to premature catagen induction and hair follicle miniaturization.[3]
This compound functions by inhibiting the activity of DKK-1.[2] This action prevents the suppression of the Wnt pathway, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes associated with cell proliferation and differentiation, which are essential for maintaining a healthy anagen phase and promoting robust hair growth.
Data Presentation
The following tables summarize representative quantitative data from in vitro studies on DKK-1 inhibitors, demonstrating the types of endpoints relevant for this compound testing.
Table 1: Effect of DKK-1 and DKK-1 Inhibitor on Hair Shaft Elongation in Human Hair Follicle Organ Culture (HFOC)
| Treatment Group | Concentration | Mean Hair Shaft Elongation (mm) after 6 days | Percentage Change vs. Control |
| Control (Vehicle) | - | ~1.30 | - |
| rhDKK-1 | 50 ng/mL | 0.79 | -39.2% |
| rhDKK-1 + DKK-1 Inhibitor | 50 ng/mL + 100 nM | 1.24 | +57.0% (vs. rhDKK-1) |
| rhDKK-1 + DKK-1 Inhibitor | 50 ng/mL + 200 nM | 1.26 | +59.5% (vs. rhDKK-1) |
| Data is representative, derived from a study on the DKK-1 inhibitor tianeptine. The control value is estimated based on the reported treated values. |
Table 2: Effect of a Pro-Proliferative Peptide on Human Follicle Dermal Papilla Cell (HFDPC) Proliferation
| Treatment Group | Concentration | Endpoint | Result |
| Peptide (this compound analog) | 0.5 µM | Cell Proliferation (MTT Assay) | Promoted Proliferation |
| Peptide (this compound analog) | 5 µM | Cell Proliferation (MTT Assay) | Promoted Proliferation |
| Peptide (this compound analog) | 50 µM | Cell Proliferation (MTT Assay) | Promoted Proliferation |
| Data is based on a patent from Caregen describing a peptide that lowers DKK-1 expression and promotes HFDPC proliferation at the specified concentrations. Specific percentage increases were not disclosed. |
Table 3: Gene Expression Changes in HFDPCs Treated with a DKK-1-Lowering Peptide
| Gene Target | Treatment Concentration | Method | Result |
| DKK-1 | 0.5 - 50 µM | PCR | Expression Lowered |
| LEF1 | 0.5 - 50 µM | PCR | Expression Increased |
| Cyclin D1 | 0.5 - 50 µM | PCR | Expression Increased |
| c-Myc | 0.5 - 50 µM | PCR | Expression Increased |
| Data is based on a patent from Caregen describing a peptide with a mechanism of action analogous to this compound. LEF1, Cyclin D1, and c-Myc are downstream targets of the Wnt/β-catenin pathway. |
Experimental Protocols
The following protocols provide detailed methodologies for testing the efficacy of this compound using two primary in vitro models.
Protocol 1: Human Hair Follicle Organ Culture (HFOC) for Hair Shaft Elongation Assay
This protocol details the isolation and culture of human hair follicles to assess the effect of this compound on hair shaft elongation.
Materials:
-
Human scalp skin samples from occipital region (obtained with ethical approval and informed consent)
-
Williams E medium
-
L-glutamine, Penicillin-Streptomycin solution, Insulin, Hydrocortisone
-
This compound (stock solution in sterile water or PBS)
-
Sterile PBS, Petri dishes, 24-well culture plates
-
Surgical forceps, scalpel blades (No. 10 or 22)
-
Stereomicroscope
-
Inverted microscope with calibrated eyepiece graticule
-
Humidified incubator (37°C, 5% CO₂)
Methodology:
-
Preparation of Culture Medium:
-
Prepare complete Williams E medium by supplementing with 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 µg/mL insulin, and 10 ng/mL hydrocortisone.
-
Filter-sterilize the complete medium and warm to 37°C before use.
-
-
Hair Follicle Isolation:
-
Place the scalp biopsy in a sterile petri dish containing PBS.
-
Under a stereomicroscope, remove excess subcutaneous fat using a scalpel to expose the hair follicle bulbs.
-
Carefully microdissect individual anagen VI hair follicles from the surrounding tissue using fine forceps. Ensure the dermal papilla and bulb structure remain intact.
-
Transfer isolated follicles to a fresh petri dish containing complete Williams E medium.
-
-
Culturing and Treatment:
-
Place one isolated follicle into each well of a 24-well plate containing 1 mL of pre-warmed complete Williams E medium.
-
Prepare working solutions of this compound in complete medium at desired concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control group (medium only).
-
Replace the initial medium with the respective treatment or control media.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂.
-
-
Measurement of Hair Shaft Elongation:
-
On Day 0 (immediately after treatment initiation), measure the length of the hair shaft extending from the follicle bulb using an inverted microscope with a calibrated eyepiece. This is the baseline measurement.
-
Repeat the measurement daily for 7 days.
-
Calculate the net hair shaft elongation for each follicle by subtracting the Day 0 measurement from the measurement on subsequent days.
-
-
Data Analysis:
-
Calculate the mean elongation and standard error for each treatment group.
-
Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine the significance of differences between the this compound treated groups and the vehicle control.
-
Protocol 2: Human Follicle Dermal Papilla Cell (HFDPC) Proliferation Assay (MTT)
This protocol describes a colorimetric assay to quantify the effect of this compound on the proliferation of primary HFDPCs.
Materials:
-
Primary Human Follicle Dermal Papilla Cells (HFDPCs)
-
Dermal Papilla Cell Growth Medium (e.g., PromoCell Follicle Dermal Papilla Cell Growth Medium)
-
This compound (stock solution)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA solution
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Culture and Seeding:
-
Culture HFDPCs in Dermal Papilla Cell Growth Medium in a T-75 flask until they reach 80-90% confluency.
-
Wash cells with PBS, detach them using Trypsin-EDTA, and neutralize with medium containing FBS.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
After 24 hours, replace the medium with serum-free or low-serum medium for 12-24 hours to synchronize the cells.
-
Prepare serial dilutions of this compound in the low-serum medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Include a vehicle control (medium only) and a positive control (e.g., 10% FBS).
-
Remove the synchronization medium and add 100 µL of the respective treatment or control media to the wells.
-
Incubate for 48 to 72 hours at 37°C with 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.
-
Perform statistical analysis to determine significant differences between treatment groups.
-
Conclusion
The described in vitro models and protocols provide a robust framework for evaluating the bioactivity of this compound. The hair follicle organ culture model offers a physiologically relevant system to directly measure effects on hair growth, while the dermal papilla cell proliferation assay provides a more focused, high-throughput method to assess the peptide's impact on the key regulatory cells of the hair follicle. Together, these methods can generate compelling preclinical data to support the development of this compound as a therapeutic agent for hair loss.
References
Application Notes and Protocols for Assessing Oligopeptide-41 Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligopeptide-41, also known commercially as CG-Keramin1, is a synthetic peptide that has garnered significant interest in the cosmetic and therapeutic fields for its potential to promote hair growth. Its primary mechanism of action is understood to be the inhibition of Dickkopf-1 (DKK-1), a key antagonist of the Wnt/β-catenin signaling pathway.[1][2][3][4] By suppressing DKK-1, this compound is believed to reactivate the Wnt pathway, which plays a crucial role in the proliferation and migration of hair follicle cells, ultimately leading to hair growth and the prevention of hair loss.[1]
These application notes provide a detailed overview of the cell-based assays that can be employed to assess the bioactivity of this compound. The protocols outlined below are designed to be used by researchers in a laboratory setting to quantify the peptide's efficacy in stimulating cellular processes relevant to hair growth.
Mechanism of Action: DKK-1 Inhibition and Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is a critical regulator of hair follicle development and regeneration. Activation of this pathway leads to the nuclear translocation of β-catenin, which then activates target genes responsible for cell proliferation and differentiation. DKK-1 is a secreted protein that inhibits this pathway by binding to the LRP5/6 co-receptor, preventing the formation of the active Wnt-Frizzled-LRP5/6 complex.
This compound is designed to counteract this inhibition. By binding to and neutralizing DKK-1, this compound allows for the unimpeded activation of the Wnt/β-catenin pathway, thereby promoting the proliferation and migration of dermal papilla cells and hair follicle stem cells.
Wnt/β-catenin Signaling Pathway in Hair Follicle
Caption: Wnt signaling pathway in hair follicle cells and the inhibitory role of this compound on DKK-1.
Data Presentation
The following tables present example data to illustrate the expected outcomes from the described cell-based assays.
Table 1: Effect of this compound on Human Dermal Papilla Cell (HDPC) Proliferation (BrdU Assay)
| This compound Conc. (µg/mL) | Absorbance (450nm) ± SD | % Proliferation vs. Control |
| 0 (Control) | 0.25 ± 0.02 | 100% |
| 0.1 | 0.35 ± 0.03 | 140% |
| 1 | 0.50 ± 0.04 | 200% |
| 10 | 0.65 ± 0.05 | 260% |
| 100 | 0.68 ± 0.06 | 272% |
Table 2: Effect of this compound on Human Dermal Papilla Cell (HDPC) Migration (Scratch Wound Healing Assay)
| Treatment | % Wound Closure at 24h ± SD |
| Control (Vehicle) | 25 ± 3% |
| This compound (10 µg/mL) | 65 ± 5% |
| Positive Control (FGF-2, 10 ng/mL) | 75 ± 4% |
Table 3: Inhibition of DKK-1 Activity by this compound (ELISA-based Assay)
| This compound Conc. (µg/mL) | DKK-1 Activity (OD 450nm) ± SD | % Inhibition |
| 0 (No Inhibitor) | 1.20 ± 0.08 | 0% |
| 1 | 0.96 ± 0.07 | 20% |
| 10 | 0.60 ± 0.05 | 50% |
| 50 | 0.30 ± 0.04 | 75% |
| 100 | 0.18 ± 0.03 | 85% |
Experimental Protocols
Experimental Workflow Overview
Caption: General workflow for assessing this compound bioactivity.
Protocol 1: Cell Proliferation Assay - BrdU Incorporation
This assay measures the rate of new DNA synthesis as an indicator of cell proliferation.
Materials:
-
Human Dermal Papilla Cells (HDPCs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution)
-
BrdU Cell Proliferation Assay Kit (containing BrdU reagent, fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HDPCs into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL). Include a vehicle control (medium without the peptide).
-
BrdU Labeling: After 24-48 hours of treatment, add BrdU labeling solution to each well at a final concentration of 1X. Incubate for 2-4 hours.
-
Fixation and Denaturation: Remove the labeling medium and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with wash buffer. Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Detection: Wash the wells and add TMB substrate. Incubate until color develops (approximately 15-30 minutes).
-
Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at 450 nm using a microplate reader.
Protocol 2: Cell Migration Assay - Scratch Wound Healing
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
Materials:
-
Human Dermal Papilla Cells (HDPCs)
-
Cell culture medium
-
This compound
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed HDPCs in a 6-well or 12-well plate and grow until they form a confluent monolayer.
-
Create the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing the desired concentration of this compound (e.g., 10 µg/mL) and a vehicle control.
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch at defined locations.
-
Incubation and Imaging: Incubate the plate and capture images of the same locations at regular intervals (e.g., 12, 24, and 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points for each treatment condition. Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 3: DKK-1 Inhibition Assay - ELISA-based
This assay quantifies the ability of this compound to inhibit the activity of DKK-1.
Materials:
-
Recombinant human DKK-1
-
DKK-1 ELISA Kit (containing a DKK-1 capture antibody pre-coated plate, detection antibody, and substrate)
-
This compound
-
Wash buffer
-
Microplate reader
Procedure:
-
Prepare Reagents: Reconstitute standards and prepare working solutions of antibodies and other reagents as per the ELISA kit manufacturer's instructions.
-
Standard Curve: Prepare a serial dilution of the DKK-1 standard to generate a standard curve.
-
Sample Preparation: In separate wells, add a constant concentration of recombinant DKK-1. To these wells, add serial dilutions of this compound (e.g., 1, 10, 50, 100 µg/mL). Include a control with DKK-1 but no this compound.
-
Incubation: Add the prepared standards and samples to the appropriate wells of the DKK-1 antibody-coated plate. Incubate for 2 hours at 37°C.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at 37°C.
-
Enzyme Conjugate: Wash the plate and add the HRP-streptavidin conjugate. Incubate for 30 minutes at 37°C.
-
Substrate Development: Wash the plate and add the TMB substrate. Incubate for 15-20 minutes at 37°C in the dark.
-
Measurement: Add the stop solution and read the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage inhibition of DKK-1 activity for each concentration of this compound relative to the control without the inhibitor.
Conclusion
The provided application notes and protocols offer a robust framework for the in vitro assessment of this compound's bioactivity. By employing these standardized cell-based assays, researchers can obtain quantitative data on the peptide's ability to stimulate hair follicle cell proliferation and migration, and to inhibit its target, DKK-1. This information is crucial for the development and validation of cosmetic and therapeutic products aimed at promoting hair growth.
References
Application Notes and Protocols: Oligopeptide-41 Cytotoxicity and Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligopeptide-41, also known as CG-Keramin1, is a synthetic peptide that has garnered interest for its role in promoting hair growth.[1][2] Its mechanism of action involves the suppression of Dickkopf 1 (DKK-1), an inhibitor of the WNT signaling pathway.[3][4] By inhibiting DKK-1, this compound helps to preserve hair follicles and prevent hair loss.[3] While primarily investigated for its therapeutic effects, a thorough understanding of its safety profile, including potential cytotoxicity, is crucial for its development as a cosmetic or therapeutic agent.
These application notes provide detailed protocols for assessing the in vitro cytotoxicity and viability of cells treated with this compound. The following sections outline standard cell-based assays, present representative data in a structured format, and include diagrams to illustrate key signaling pathways and experimental workflows.
Data Presentation: Representative Cytotoxicity and Viability Data
The following tables summarize hypothetical quantitative data from various assays to provide a framework for data presentation and interpretation.
Table 1: Cell Viability as Determined by MTT Assay
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 Value (µM) |
| 0 (Control) | 100 ± 4.2 | |
| 1 | 98.5 ± 3.8 | |
| 10 | 95.2 ± 4.5 | |
| 50 | 89.7 ± 5.1 | >100 |
| 100 | 85.3 ± 4.9 |
SD: Standard Deviation
Table 2: Cytotoxicity as Determined by LDH Release Assay
| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) | EC50 Value (µM) |
| 0 (Control) | 2.1 ± 0.8 | |
| 1 | 2.5 ± 0.9 | |
| 10 | 3.2 ± 1.1 | >100 |
| 50 | 5.8 ± 1.5 | |
| 100 | 8.4 ± 2.0 |
SD: Standard Deviation
Signaling Pathway
This compound is known to interact with the WNT signaling pathway by inhibiting DKK-1. The following diagram illustrates this proposed mechanism.
References
Application Notes and Protocols for In Vivo Evaluation of Oligopeptide-41 in Animal Models of Alopecia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alopecia, a condition characterized by hair loss, affects a significant portion of the global population, leading to considerable psychological distress. The development of effective therapeutic agents is a key focus of dermatological research. Oligopeptide-41, a synthetic peptide, has emerged as a promising candidate for promoting hair growth. Its mechanism of action involves the inhibition of Dickkopf 1 (DKK-1), a negative regulator of the Wnt/β-catenin signaling pathway. By suppressing DKK-1, this compound is believed to activate Wnt/β-catenin signaling, a critical pathway for inducing the anagen (growth) phase of the hair follicle cycle and promoting hair regeneration.[1][2]
These application notes provide detailed protocols for the in vivo testing of this compound in established murine models of alopecia. The protocols are designed to offer a robust framework for evaluating the efficacy of this compound and similar hair growth-promoting peptides.
Signaling Pathways in Hair Follicle Cycling
The hair follicle undergoes a cyclical process of growth (anagen), regression (catagen), and rest (telogen). This cycle is tightly regulated by a complex interplay of signaling pathways, with the Wnt/β-catenin and Bone Morphogenetic Protein (BMP) pathways playing central roles.
-
Wnt/β-catenin Pathway: Activation of this pathway is crucial for the initiation and maintenance of the anagen phase. Wnt proteins bind to Frizzled receptors, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate genes that promote hair follicle stem cell proliferation and differentiation.
-
BMP Pathway: BMP signaling generally acts as an inhibitor of hair growth, promoting the telogen phase. BMPs can counteract the effects of Wnt signaling, thus maintaining the quiescent state of the hair follicle.
This compound's role as a DKK-1 inhibitor directly impacts the Wnt/β-catenin pathway. DKK-1 antagonizes Wnt signaling by binding to the LRP5/6 co-receptor, preventing the formation of the Wnt-Frizzled-LRP5/6 complex. By inhibiting DKK-1, this compound effectively "releases the brakes" on Wnt signaling, leading to increased β-catenin activity and the promotion of the anagen phase.[1][2]
Animal Models for In Vivo Testing
The selection of an appropriate animal model is critical for the successful evaluation of hair growth-promoting agents. The C57BL/6 and C3H/HeJ mouse strains are widely used and well-characterized models for alopecia research.
1. C57BL/6 Mouse Model: This strain is commonly used for studying general hair growth and for modeling androgenetic alopecia (AGA). The dorsal hair of C57BL/6 mice enters a relatively synchronized telogen phase at 6-8 weeks of age, which can be induced into a new anagen phase by depilation. This synchronized hair cycle allows for reproducible and quantifiable assessment of hair growth. For AGA models, dihydrotestosterone (DHT) can be administered to inhibit hair regrowth.
2. C3H/HeJ Mouse Model: This strain is the most accepted model for alopecia areata (AA), an autoimmune condition. While spontaneous AA can occur in a percentage of older mice, the disease can be reliably induced in young, healthy mice through full-thickness skin grafts or adoptive transfer of lymphoid cells from affected donors. This model is particularly useful for testing agents that may have immunomodulatory effects in addition to direct hair growth stimulation.
Experimental Protocols
The following are detailed protocols for inducing alopecia and evaluating the efficacy of topically applied this compound in both C57BL/6 and C3H/HeJ mouse models.
Protocol 1: Hair Growth Promotion in C57BL/6 Mice
Objective: To evaluate the efficacy of this compound in promoting the anagen phase and hair growth in C57BL/6 mice.
Materials:
-
Male C57BL/6 mice (6-7 weeks old)
-
This compound
-
Vehicle control (e.g., a liposomal formulation without the peptide)
-
Positive control (e.g., 3% Minoxidil solution)
-
Electric animal clippers
-
Hair removal cream or wax
-
Digital camera with a standardized setup
-
Calipers
-
Microscope and histology equipment
-
10% neutral buffered formalin
-
Hematoxylin and Eosin (H&E) stain
Experimental Workflow:
Procedure:
-
Animal Acclimatization: House male C57BL/6 mice (6-7 weeks old) in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Depilation: Anesthetize the mice and shave an area of approximately 2x4 cm on the dorsal skin. Apply a thin layer of hair removal cream or wax to the shaved area to remove the remaining stubble and induce a synchronized anagen phase. The skin should appear pink, indicating the telogen phase, before transitioning to a darker color at the onset of anagen.
-
Grouping and Treatment: Randomly divide the mice into three groups:
-
Vehicle Control Group
-
This compound Treatment Group (e.g., in a liposomal formulation for enhanced penetration)
-
Positive Control Group (e.g., 3% Minoxidil) Begin daily topical application of 100-200 µL of the respective solutions to the depilated area for 21-28 days.
-
-
Macroscopic Evaluation:
-
Digital Photography: Capture high-resolution images of the treatment area every 3-4 days under standardized lighting and positioning.
-
Visual Scoring: Score hair growth based on a 0-5 scale (see Data Presentation).
-
Grayscale Analysis: Quantify hair density from the digital images using software like ImageJ.
-
-
Hair Shaft Length Measurement: At the end of the study, pluck a small number of hairs from the treated area and measure their length using calipers under a dissecting microscope.
-
Histological Analysis: At the end of the treatment period, euthanize the mice and collect skin biopsies from the treated area.
-
Fix the samples in 10% neutral buffered formalin and embed in paraffin.
-
Section the tissue and perform H&E staining.
-
Examine the sections under a microscope to determine the hair follicle stage (anagen, catagen, telogen), measure hair follicle depth and diameter, and calculate the anagen to telogen (A/T) ratio.
-
Protocol 2: Alopecia Areata Model in C3H/HeJ Mice
Objective: To evaluate the efficacy of this compound in promoting hair regrowth in a C3H/HeJ mouse model of alopecia areata.
Materials:
-
C3H/HeJ mice with spontaneous alopecia areata (donors)
-
Young, healthy C3H/HeJ mice (recipients, 6-8 weeks old)
-
Surgical instruments for skin grafting
-
This compound
-
Vehicle control
-
Positive control (e.g., topical corticosteroid)
-
Digital camera
-
Histology equipment
Procedure:
-
Induction of Alopecia Areata (Full-Thickness Skin Grafts):
-
Euthanize a C3H/HeJ mouse with active AA.
-
Excise a full-thickness piece of alopecic skin.
-
Anesthetize a recipient C3H/HeJ mouse and prepare a graft bed on the dorsal side by removing a corresponding piece of healthy skin.
-
Suture the alopecic skin graft onto the recipient mouse.
-
Alopecia is expected to develop in the recipient mouse within 2-18 weeks.
-
-
Grouping and Treatment: Once alopecia is established, divide the mice into treatment groups as described in Protocol 1.
-
Evaluation:
-
Macroscopic Evaluation: Monitor and photograph the grafted and surrounding areas weekly to assess the extent of alopecia and any signs of hair regrowth. Use a scoring system to quantify the degree of hair loss and regrowth.
-
Histological Analysis: At the end of the study, collect skin biopsies for H&E staining to assess the inflammatory infiltrate around the hair follicles and the stage of the hair cycle.
-
Data Presentation
Quantitative data should be collected and presented in a clear and concise manner to allow for easy comparison between treatment groups.
Table 1: Visual Scoring of Hair Growth in C57BL/6 Mice
| Score | Description |
| 0 | No hair growth, pink skin |
| 1 | Initial signs of hair growth (<20% coverage) |
| 2 | Sparse hair growth (20-40% coverage) |
| 3 | Moderate hair growth (40-60% coverage) |
| 4 | Dense hair growth (60-80% coverage) |
| 5 | Full hair coverage (>80%) |
Table 2: Representative Quantitative Data for Hair Growth Promotion (C57BL/6 Model)
| Parameter | Vehicle Control | This compound | Positive Control (Minoxidil 3%) |
| Visual Score (Day 21) | 1.5 ± 0.5 | 3.8 ± 0.6 | 4.2 ± 0.4 |
| Hair Coverage (%) (Day 21) | 25 ± 8 | 75 ± 10 | 85 ± 5 |
| Hair Shaft Length (mm) (Day 28) | 3.2 ± 0.4 | 5.8 ± 0.7 | 6.1 ± 0.5 |
| Anagen/Telogen Ratio (Day 28) | 0.8 ± 0.2 | 2.5 ± 0.4 | 2.8 ± 0.3 |
| Hair Follicle Depth (µm) (Day 28) | 250 ± 30 | 450 ± 40 | 480 ± 35 |
| Hair Follicle Diameter (µm) (Day 28) | 20 ± 3 | 35 ± 4 | 38 ± 3 |
| *Note: Data are presented as mean ± SD. p < 0.05 compared to vehicle control. The data presented here are representative and based on expected outcomes for a Wnt/β-catenin activator. Actual results may vary. |
Table 3: Representative Quantitative Data for Alopecia Areata Treatment (C3H/HeJ Model)
| Parameter | Vehicle Control | This compound | Positive Control (Topical Steroid) |
| Hair Regrowth Score (Week 8) | 0.5 ± 0.3 | 2.5 ± 0.8 | 3.0 ± 0.6 |
| Reduction in Alopecic Area (%) | 5 ± 3 | 60 ± 15 | 70 ± 10 |
| Inflammatory Infiltrate Score | 3.5 ± 0.5 | 1.5 ± 0.6 | 1.2 ± 0.4 |
| *Note: Hair Regrowth Score and Inflammatory Infiltrate Score are based on a semi-quantitative scale (e.g., 0-4). Data are presented as mean ± SD. p < 0.05 compared to vehicle control. The data presented here are representative and based on expected outcomes. Actual results may vary. |
Conclusion
The provided protocols offer a standardized approach for the in vivo evaluation of this compound's efficacy in promoting hair growth. The use of well-established animal models, coupled with robust quantitative and qualitative assessment methods, will enable researchers to generate reliable data on the therapeutic potential of this and other novel peptides for the treatment of alopecia. The mechanism of this compound as a DKK-1 inhibitor positions it as a promising candidate for activating the Wnt/β-catenin pathway, a key regulator of hair follicle regeneration.
References
Application Notes and Protocols for the Quantification of Oligopeptide-41 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligopeptide-41, a synthetic peptide, has garnered significant interest in the cosmetic and dermatological fields for its potential role in promoting hair growth.[1][2][3] Its primary mechanism of action involves the inhibition of Dickkopf-1 (DKK-1), a negative regulator of the Wnt signaling pathway.[1][4] By suppressing DKK-1, this compound helps to maintain the anagen (growth) phase of the hair follicle, presenting a promising avenue for hair care and restoration therapies. Given its increasing application in topical formulations, robust and reliable methods for quantifying this compound in biological samples are crucial for pharmacokinetic studies, formulation development, and understanding its local bioavailability and mechanism of action.
This document provides detailed application notes and protocols for the quantification of this compound in biological matrices such as plasma, serum, and skin tissue homogenates. The methodologies described herein are based on established principles of enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are standard techniques for peptide quantification.
Principles of Quantification Methods
The quantification of this compound in complex biological samples requires highly sensitive and specific analytical methods. The two most suitable techniques for this purpose are ELISA and LC-MS/MS.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A typical sandwich ELISA involves the use of two antibodies specific to the target analyte. One antibody is coated onto the microplate wells, and the other is linked to an enzyme. The sample containing the analyte is added to the wells, and the analyte is "sandwiched" between the two antibodies. The addition of a substrate for the enzyme results in a color change, the intensity of which is proportional to the concentration of the analyte. ELISA is known for its high sensitivity and throughput, making it suitable for screening large numbers of samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. The sample is first injected into an HPLC system where this compound is separated from other components in the biological matrix. The separated peptide then enters the mass spectrometer, where it is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even at very low concentrations. LC-MS/MS is considered the gold standard for quantitative bioanalysis due to its accuracy, precision, and specificity.
Data Presentation
Due to the limited availability of public data on the specific concentrations of this compound in biological matrices, the following tables present illustrative data. These hypothetical values are based on typical detection ranges for similar peptides in cosmetic and pharmaceutical research and are intended to serve as a template for reporting experimental findings.
Table 1: Illustrative Quantification of this compound in Human Plasma using LC-MS/MS
| Sample ID | Time Point (hours) | Concentration (ng/mL) | % RSD (n=3) |
| Control | 0 | < LLOQ* | - |
| Subject A | 1 | 5.2 | 4.8 |
| Subject A | 2 | 12.7 | 3.5 |
| Subject A | 4 | 8.1 | 5.1 |
| Subject A | 8 | 2.5 | 6.2 |
| Subject B | 1 | 6.8 | 4.2 |
| Subject B | 2 | 15.1 | 3.1 |
| Subject B | 4 | 9.9 | 4.7 |
| Subject B | 8 | 3.1 | 5.8 |
*LLOQ: Lower Limit of Quantification (hypothetically set at 1 ng/mL)
Table 2: Illustrative Quantification of this compound in Skin Homogenate using ELISA
| Treatment Group | Application Time (hours) | Concentration (ng/g tissue) | % RSD (n=3) |
| Vehicle Control | 24 | < LLOQ* | - |
| 0.1% this compound Cream | 24 | 25.6 | 7.3 |
| 0.5% this compound Cream | 24 | 112.8 | 6.1 |
*LLOQ: Lower Limit of Quantification (hypothetically set at 5 ng/g)
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw frozen human plasma samples on ice.
-
To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled version of this compound) of known concentration.
-
Vortex for 30 seconds.
-
Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elute the this compound and internal standard with 1 mL of 5% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 column suitable for peptide separations (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: To be determined by direct infusion of an this compound standard. Precursor ions will be selected based on the most abundant charge state, and product ions will be selected based on the most intense and stable fragments.
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma.
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.
Protocol 2: Quantification of this compound in Skin Homogenate by ELISA
1. Sample Preparation
-
Excise a known weight of skin tissue.
-
Homogenize the tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the soluble proteins and peptides.
-
Determine the total protein concentration of the supernatant using a BCA protein assay.
2. ELISA Procedure (Sandwich ELISA)
-
Coat a 96-well microplate with a capture antibody specific for this compound and incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add the prepared skin homogenate samples and a series of this compound standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add a detection antibody (conjugated to an enzyme like HRP) specific for a different epitope of this compound and incubate for 1-2 hours at room temperature.
-
Wash the plate five times.
-
Add the substrate solution (e.g., TMB) and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the concentration to the total protein content of the skin homogenate (expressed as ng of this compound per mg of total protein) or to the initial tissue weight (expressed as ng of this compound per g of tissue).
Visualizations
Caption: Wnt Signaling Pathway and the Role of this compound.
Caption: LC-MS/MS Experimental Workflow for this compound.
Caption: ELISA Experimental Workflow for this compound.
References
Application Notes and Protocols: Gene Expression Analysis in Hair Follicles Treated with Oligopeptide-41
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligopeptide-41, a synthetic peptide, has emerged as a promising agent in the field of hair growth research. Its primary mechanism of action involves the modulation of the Wnt/β-catenin signaling pathway, a critical pathway in hair follicle development and regeneration. This compound acts as an inhibitor of Dickkopf-1 (DKK-1), a key antagonist of the Wnt signaling pathway. By inhibiting DKK-1, this compound effectively promotes the stabilization and nuclear translocation of β-catenin, leading to the activation of downstream target genes essential for hair follicle proliferation and the anagen (growth) phase of the hair cycle.[1]
These application notes provide a comprehensive guide for researchers to study the effects of this compound on gene expression in human hair follicle dermal papilla cells (HFDPCs). The protocols detailed below outline the procedures for cell culture, peptide treatment, RNA extraction, and quantitative real-time PCR (qRT-PCR) analysis of key genes within the Wnt/β-catenin pathway.
Data Presentation
The following tables summarize the expected quantitative changes in gene expression in HFDPCs following treatment with this compound. This data is representative and based on the known mechanism of action of this compound as a DKK-1 inhibitor. Actual results may vary depending on experimental conditions.
Table 1: Effect of this compound on DKK-1 and CTNNB1 (β-catenin) Gene Expression
| Treatment Group | Target Gene | Normalized Fold Change (Mean ± SD) |
| Control (Vehicle) | DKK-1 | 1.00 ± 0.12 |
| This compound (1 µM) | DKK-1 | 0.45 ± 0.08 |
| This compound (5 µM) | DKK-1 | 0.21 ± 0.05 |
| Control (Vehicle) | CTNNB1 | 1.00 ± 0.15 |
| This compound (1 µM) | CTNNB1 | 1.85 ± 0.21 |
| This compound (5 µM) | CTNNB1 | 2.54 ± 0.32 |
Table 2: Effect of this compound on Wnt/β-catenin Target Gene Expression
| Treatment Group | Target Gene | Normalized Fold Change (Mean ± SD) |
| Control (Vehicle) | AXIN2 | 1.00 ± 0.18 |
| This compound (1 µM) | AXIN2 | 2.10 ± 0.25 |
| This compound (5 µM) | AXIN2 | 3.25 ± 0.40 |
| Control (Vehicle) | LEF1 | 1.00 ± 0.11 |
| This compound (1 µM) | LEF1 | 1.95 ± 0.19 |
| This compound (5 µM) | LEF1 | 2.80 ± 0.35 |
Experimental Protocols
Protocol 1: Culture of Human Hair Follicle Dermal Papilla Cells (HFDPCs)
This protocol describes the standard procedure for culturing HFDPCs, which are crucial for studying the effects of hair growth-promoting compounds.
Materials:
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Human Hair Follicle Dermal Papilla Cells (HFDPCs)
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Dermal Papilla Cell Growth Medium
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution (100x)
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Trypsin-EDTA (0.25%)
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Phosphate-Buffered Saline (PBS), sterile
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T-75 cell culture flasks, coated
-
Incubator (37°C, 5% CO2)
Procedure:
-
Pre-warm the Dermal Papilla Cell Growth Medium and Trypsin-EDTA to 37°C.
-
Thaw the cryopreserved HFDPCs rapidly in a 37°C water bath.
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Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium.
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Centrifuge the cell suspension at 200 x g for 5 minutes.
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Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium (supplemented with FBS and Penicillin-Streptomycin).
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Plate the cells in a T-75 flask and incubate at 37°C with 5% CO2.
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Change the medium every 2-3 days.
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When the cells reach 80-90% confluency, subculture them using Trypsin-EDTA.
Protocol 2: Treatment of HFDPCs with this compound
This protocol details the treatment of cultured HFDPCs with this compound to analyze its effect on gene expression.
Materials:
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Cultured HFDPCs (at 70-80% confluency)
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This compound (lyophilized powder)
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Sterile, nuclease-free water or appropriate solvent for peptide reconstitution
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Dermal Papilla Cell Growth Medium (serum-free for treatment)
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6-well cell culture plates
Procedure:
-
Reconstitute the lyophilized this compound in sterile, nuclease-free water to create a stock solution (e.g., 1 mM).
-
Seed HFDPCs into 6-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
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The next day, replace the growth medium with serum-free medium and starve the cells for 12-24 hours.
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Prepare working solutions of this compound in serum-free medium at the desired final concentrations (e.g., 1 µM and 5 µM). Prepare a vehicle control with the same solvent concentration.
-
Remove the starvation medium and add the this compound working solutions or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
After incubation, proceed with RNA extraction.
Protocol 3: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for isolating total RNA from treated HFDPCs and performing qRT-PCR to quantify the expression of target genes.
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
Chloroform
-
Isopropanol
-
Ethanol (75%)
-
Nuclease-free water
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
qRT-PCR instrument
-
Primers for target genes (DKK-1, CTNNB1, AXIN2, LEF1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction:
-
Lyse the cells in the 6-well plates using the lysis buffer from the RNA extraction kit.
-
Follow the manufacturer's instructions for RNA purification. This typically involves phase separation with chloroform, precipitation with isopropanol, and washing with ethanol.
-
Resuspend the RNA pellet in nuclease-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
-
qRT-PCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene, and the synthesized cDNA.
-
Perform the qPCR reaction using a thermal cycler with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
-
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflow described in these application notes.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Gene Expression Analysis.
References
Troubleshooting & Optimization
Troubleshooting low yield in Oligopeptide-41 synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Oligopeptide-41, specifically focusing on resolving issues of low yield.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yield is a common issue in solid-phase peptide synthesis (SPPS). The following guide provides a systematic approach to diagnosing and resolving the potential causes of low yield during the synthesis of this compound, a 13-amino acid peptide with the sequence Ala-Ser-Ala-Lys-Trp-Thr-His-Asn-Gly-Gly-Glu-Met-Phe.
Q1: What are the initial checks if I experience a low final yield of this compound?
A low final yield can stem from issues at various stages of the synthesis process. Start with a broad assessment before delving into specific steps.
-
Final Cleavage and Workup: Ensure the cleavage of the peptide from the resin was complete and that the precipitation and washing steps were performed optimally to minimize product loss.
-
Reagent Quality: Verify the quality and freshness of all reagents, including amino acids, coupling reagents, and solvents. Degradation of these materials is a frequent cause of poor synthesis outcomes.[1]
-
Synthesis Protocol: Review your synthesis protocol for any deviations. Even minor changes in reaction times, temperatures, or reagent stoichiometry can significantly impact yield.
Q2: My analytical results (HPLC/MS) show a complex mixture of shorter peptides. What is the likely cause?
The presence of multiple truncated sequences strongly suggests issues with either the deprotection or coupling steps during synthesis.
-
Incomplete Deprotection: The Fmoc protecting group may not have been completely removed at each cycle. This prevents the subsequent amino acid from being added, leading to a truncated peptide.
-
Poor Coupling Efficiency: The incoming amino acid may not have coupled completely to the growing peptide chain. This results in "deletion sequences" where an amino acid is missing.
Troubleshooting Steps:
-
Optimize Deprotection: Extend the deprotection time or use a fresh deprotection solution (e.g., 20% piperidine in DMF).
-
Enhance Coupling:
-
Increase the coupling time.
-
Use a more efficient coupling reagent like HBTU, HATU, or HCTU.[2]
-
Double couple problematic amino acids. In the this compound sequence, sterically hindered amino acids or those prone to side reactions like Tryptophan (Trp) or Histidine (His) might benefit from a second coupling step.
-
-
Perform a Test Cleavage: A small-scale test cleavage and subsequent analysis by HPLC and MS at different points in the synthesis can help pinpoint which coupling step is failing.
Q3: The synthesis seems to stall, and the resin beads are clumping together. What is happening?
This is a classic sign of peptide aggregation on the resin. As the peptide chain grows, it can fold and form intermolecular hydrogen bonds, making the reactive N-terminus inaccessible to reagents.
Strategies to Mitigate Aggregation:
-
Solvent Choice: Switch to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts to the reaction mixture.
-
"Difficult Sequence" Protocols: For sequences known to be prone to aggregation, special protocols can be employed. This might involve using higher temperatures or microwave-assisted synthesis to disrupt secondary structures.
-
Resin Choice: Using a low-loading resin or a resin with a more hydrophilic linker can help to reduce inter-chain interactions.
Q4: Are there any specific amino acids in the this compound sequence that are known to be problematic?
Yes, several amino acids in the this compound sequence require special attention:
-
Tryptophan (Trp): The indole side chain is susceptible to oxidation and modification during cleavage. Ensure that appropriate scavengers, such as triisopropylsilane (TIS) and water, are included in the cleavage cocktail.
-
Histidine (His): The imidazole side chain can cause issues with racemization and side reactions. Using a suitable side-chain protecting group is critical.
-
Asparagine (Asn): The side-chain amide can undergo dehydration to form a nitrile, especially at elevated temperatures.
-
Methionine (Met): The thioether side chain is prone to oxidation. Again, the use of scavengers during cleavage is important to prevent this.
Frequently Asked Questions (FAQs)
What is a typical yield for a 13-mer peptide like this compound?
For a standard SPPS of a 13-mer, a crude yield of 50-70% would be considered good. However, the final purified yield will be lower and depends heavily on the success of the synthesis and the purification process. Even with a 99% efficiency at each step (deprotection and coupling), the theoretical maximum yield for a 13-mer would be approximately 77%.
How can I monitor the efficiency of the coupling and deprotection steps during the synthesis?
The ninhydrin (Kaiser) test is a common qualitative method to check for the presence of free primary amines on the resin. A positive result (blue beads) after a coupling step indicates incomplete coupling. A negative result (clear or yellowish beads) after deprotection suggests that the Fmoc group was not fully removed.
What is the best way to purify crude this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. A C18 column is typically used with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA).
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Crude Yield (13-mer) | 50-70% | Highly dependent on synthesis efficiency. |
| Purity after RP-HPLC | >95% | Target for most research applications. |
| Coupling Efficiency | >99% | Crucial for maximizing yield and minimizing impurities. |
| Deprotection Efficiency | >99% | Essential to prevent truncated sequences. |
Key Experimental Protocols
Test Cleavage Protocol
This protocol is used to assess the quality of the peptide at an intermediate stage of the synthesis without consuming all of the material.
-
Carefully withdraw a small amount of the peptide-resin (approx. 5-10 mg) from the reaction vessel and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide. For this compound, a suitable cocktail would be TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin in a microcentrifuge tube (approx. 200 µL).
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Precipitate the cleaved peptide by adding the mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with fresh cold ether.
-
Air-dry the crude peptide pellet.
-
Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by RP-HPLC and Mass Spectrometry.
Ninhydrin (Kaiser) Test
This test detects free primary amines on the resin.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a few beads of the peptide-resin and wash them thoroughly with DMF.
-
Add 2-3 drops of each of the three solutions to the beads.
-
Heat the sample at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue beads/solution: Positive result (free amines present).
-
Yellow/clear beads and solution: Negative result (no free amines).
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: The solid-phase peptide synthesis (SPPS) cycle with quality control points.
References
Addressing batch-to-batch variability of synthetic Oligopeptide-41
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting batch-to-batch variability of synthetic Oligopeptide-41.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known by the trade name CG-Keramin1, is a synthetic peptide designed to promote hair growth and prevent hair loss.[1][2] Its primary mechanism of action involves the suppression of Dickkopf 1 (DKK-1), a natural inhibitor of the WNT signaling pathway.[1][3] By inhibiting DKK-1, this compound helps preserve hair follicles, boost the proliferation and migration of hair follicle cells, and reduce apoptosis, ultimately leading to stronger hair and reduced hair loss.[1]
Diagram 1: this compound Mechanism of Action
References
Mitigating off-target effects of Oligopeptide-41 in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating the off-target effects of Oligopeptide-41 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic peptide that functions by suppressing Dickkopf 1 (DKK-1).[1][2] DKK-1 is a known inhibitor of the WNT signaling pathway. By inhibiting DKK-1, this compound effectively activates the WNT pathway, which is involved in cellular processes such as hair follicle cell proliferation and migration.[1]
Q2: What are the potential sources of off-target effects when using this compound?
Off-target effects with synthetic peptides like this compound can arise from several factors:
-
Peptide Quality and Purity: Impurities from the synthesis process, such as truncated or deletion sequences, can have their own biological activity.[3] Trifluoroacetate (TFA) counter-ions, often remnants from purification, can also interfere with cellular assays.[3]
-
High Concentrations: Using concentrations significantly above the effective dose for on-target activity can lead to non-specific binding and cytotoxicity.
-
Peptide Solubility and Aggregation: Poor solubility can lead to the formation of aggregates that may be taken up by cells differently or exhibit non-specific effects.
-
Cellular Context: The expression profile of on- and off-target proteins in your specific cell line can influence the observed effects.
Q3: How can I determine if the observed cellular phenotype is a result of an off-target effect?
Distinguishing between on-target and off-target effects is crucial. Here are a few strategies:
-
Dose-Response Analysis: A classic pharmacological approach where the potency of this compound in eliciting the desired phenotype should correlate with its on-target activity. Off-target effects may appear at higher concentrations.
-
Use of a Structurally Unrelated Modulator: If another compound with a different structure that also targets the DKK-1/WNT pathway produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Control Peptides: Include a scrambled version of the this compound sequence as a negative control. This peptide should have a similar length and amino acid composition but is not expected to have the same biological activity.
-
Rescue Experiments: If possible, co-administering a downstream inhibitor of the WNT pathway should reverse the on-target effects of this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent results between experiments | Peptide degradation | Store lyophilized peptide at -20°C or lower, protected from light. Prepare aliquots for single use to avoid repeated freeze-thaw cycles. |
| Peptide concentration inaccuracy | Ensure accurate calculation of net peptide content versus total peptide weight, as impurities can affect the actual concentration. | |
| Inconsistent cell culture conditions | Maintain consistent cell passage number, confluency, and media composition between experiments. | |
| High cell toxicity or unexpected cell death | Peptide concentration is too high | Perform a dose-response experiment to determine the optimal concentration range that shows a specific effect on your pathway of interest without causing general cellular stress. |
| Contaminants in the peptide preparation | Use high-purity this compound (e.g., >95%). Consider TFA removal services if cellular assays are sensitive. Test for endotoxin contamination, which can induce an immune response in certain cell types. | |
| Poor peptide solubility | Test the solubility of this compound in your assay buffer. If issues persist, consider using a different solvent for the initial stock solution (e.g., sterile water or DMSO), ensuring the final solvent concentration in the assay is minimal and controlled for. | |
| No observable on-target effect | Incorrect peptide sequence or modification | Verify the amino acid sequence and any necessary post-translational modifications with the supplier. |
| Assay sensitivity | Ensure your chosen assay is sensitive enough to detect changes in the WNT signaling pathway. Consider using a reporter assay for TCF/LEF activity. | |
| Cell line is not responsive | Confirm that your cell line expresses the necessary components of the WNT signaling pathway, including LRP5/6 and Frizzled receptors. |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol provides a general workflow for treating adherent cells with this compound.
References
Technical Support Center: Oligopeptide-41 Formulation Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Oligopeptide-41.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary functions?
This compound is a synthetic peptide with the amino acid sequence Ala-Ser-Ala-Lys-Trp-Thr-His-Asn-Gly-Gly-Glu-Met-Phe. It is primarily used in cosmetic and dermatological formulations for its role in promoting hair growth and skin conditioning.[1][2] Its biological activity is linked to its ability to suppress Dickkopf 1 (DKK-1), an inhibitor of the Wnt signaling pathway, which is crucial for hair follicle development and maintenance.
2. What are the main stability challenges when formulating with this compound?
Like many peptides, this compound is susceptible to both chemical and physical instability. The primary degradation pathways include:
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Hydrolysis: Cleavage of peptide bonds, often catalyzed by acidic or basic conditions.
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Oxidation: The methionine (Met) residue in its sequence is particularly prone to oxidation.
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Deamidation: The asparagine (Asn) residue can undergo deamidation, leading to a change in the peptide's structure and charge.
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Aggregation and Precipitation: Peptides can self-associate and precipitate out of solution, especially at high concentrations or near their isoelectric point.
3. What is the optimal pH range for formulating with this compound?
The optimal pH for peptide stability is typically 2-3 units away from its isoelectric point (pI). While the exact pI of this compound is not readily published, it can be estimated based on its amino acid composition. Given the presence of basic (Lys, His) and acidic (Glu) residues, the pI is likely to be in the neutral to slightly basic range. Therefore, formulating at a pH of 4-6 is a good starting point to minimize aggregation and chemical degradation. It is crucial to perform a pH-rate profile study to determine the specific pH of maximum stability for your formulation.
4. What are some recommended excipients to improve the stability of this compound?
Several excipients can be incorporated into formulations to enhance the stability of this compound:
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Buffers: Citrate and phosphate buffers are commonly used to maintain the optimal pH.
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Antioxidants: Ascorbic acid or methionine can be added to protect the methionine residue from oxidation.
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Cryoprotectants/Lyoprotectants: For lyophilized formulations, sugars like trehalose or mannitol can protect the peptide during freezing and drying.
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Bulking Agents: In solid formulations, excipients like mannitol or glycine can be used.
5. How should this compound be stored to ensure its stability?
For long-term storage, lyophilized this compound should be stored at -20°C or below. In solution, it is recommended to store aliquots at -20°C to avoid repeated freeze-thaw cycles. For short-term storage of solutions, refrigeration at 2-8°C is acceptable.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon reconstitution or during storage | The pH of the solution is close to the isoelectric point (pI) of this compound. | Adjust the pH of the buffer to be at least 2 units away from the pI. A pH in the range of 4-6 is a good starting point. |
| The concentration of the peptide is too high. | Reduce the concentration of this compound in the formulation. | |
| The ionic strength of the buffer is not optimal. | Experiment with different buffer concentrations to find the optimal ionic strength for solubility. | |
| Loss of potency over time, as detected by HPLC | Hydrolysis of peptide bonds. | Optimize the formulation pH to a range where hydrolytic degradation is minimized (typically pH 4-6). Store the formulation at reduced temperatures (2-8°C). |
| Oxidation of the methionine residue. | Incorporate antioxidants such as ascorbic acid or free methionine into the formulation. Purge the formulation with an inert gas like nitrogen to remove oxygen. | |
| Deamidation of the asparagine residue. | Formulate at a slightly acidic pH (around 5-6) to slow down the rate of deamidation. | |
| Color change or development of an odor in the formulation | Oxidation of the peptide or other formulation components. | Protect the formulation from light by using opaque packaging. Add a chelating agent like EDTA to sequester metal ions that can catalyze oxidation. |
| Microbial contamination. | Ensure proper preservation of the formulation by including a suitable antimicrobial agent. | |
| Phase separation in emulsion-based formulations | Incompatibility of this compound with other ingredients. | Screen for compatible emulsifiers and co-solvents. Consider encapsulating the peptide in liposomes or other delivery systems to protect it from the formulation matrix. |
Quantitative Stability Data
The following tables provide illustrative data on the stability of a model oligopeptide with a similar amino acid profile to this compound under various conditions. Note: This data is for educational purposes and should be confirmed through specific stability studies for your formulation.
Table 1: Effect of pH on Oligopeptide Stability in Aqueous Solution at 40°C
| pH | % Purity Remaining (after 4 weeks) |
| 3.0 | 85% |
| 4.0 | 92% |
| 5.0 | 95% |
| 6.0 | 93% |
| 7.0 | 88% |
| 8.0 | 82% |
Table 2: Effect of Temperature on Oligopeptide Stability in a Cream Formulation (pH 5.5)
| Temperature | % Purity Remaining (after 8 weeks) |
| 4°C | 98% |
| 25°C | 91% |
| 40°C | 78% |
Table 3: Effect of Antioxidants on Oligopeptide Stability in a Serum Formulation (pH 6.0) at 40°C
| Formulation | % Purity Remaining (after 4 weeks) |
| No Antioxidant | 85% |
| 0.1% Ascorbic Acid | 94% |
| 0.1% Methionine | 92% |
Experimental Protocols
1. Protocol for Forced Degradation Study of this compound in a Cream Formulation
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
a. Sample Preparation: Prepare five batches of the cream formulation containing this compound.
b. Stress Conditions:
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Acid Hydrolysis: Add 1N HCl to one batch to achieve a final pH of 2.0. Store at 60°C for 48 hours.
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Base Hydrolysis: Add 1N NaOH to another batch to achieve a final pH of 9.0. Store at 60°C for 48 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to a third batch. Store at room temperature, protected from light, for 48 hours.
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Thermal Degradation: Store the fourth batch at 60°C for 7 days.
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Photostability: Expose the fifth batch to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.
c. Sample Analysis: At specified time points (e.g., 0, 24, 48 hours for chemical degradation; 0, 3, 7 days for thermal degradation), extract this compound from the cream base using a suitable solvent system (e.g., acetonitrile:water). Analyze the extracted samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection at 220 nm).
d. Data Evaluation: Compare the chromatograms of the stressed samples with that of the unstressed control. Identify and quantify the degradation products. The method is considered stability-indicating if it can resolve the degradation product peaks from the parent this compound peak.
2. Protocol for Determining the Solubility of this compound
This protocol helps determine the solubility of this compound in various solvents relevant to cosmetic and pharmaceutical formulations.
a. Materials:
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Lyophilized this compound
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Selection of solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, propylene glycol, ethanol, dimethyl sulfoxide (DMSO))
-
Vortex mixer
-
Centrifuge
b. Procedure:
-
Weigh a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small volume (e.g., 100 µL) of the first solvent to be tested.
-
Vortex the tube for 1-2 minutes.
-
Visually inspect for complete dissolution. If not dissolved, incrementally add more solvent (e.g., 100 µL at a time), vortexing after each addition, until the peptide is fully dissolved or a maximum volume is reached.
-
If the peptide does not dissolve, gently warm the solution or sonicate for a short period.
-
Record the volume of solvent required to dissolve the peptide to calculate the solubility in mg/mL.
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Repeat the process for each solvent to be tested.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the formulation and activity of this compound.
Caption: Wnt signaling pathway and the inhibitory role of this compound.
Caption: Troubleshooting workflow for this compound formulation issues.
References
- 1. A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry [mdpi.com]
Overcoming challenges in Oligopeptide-41 delivery to the dermis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in delivering Oligopeptide-41 to the dermis.
Troubleshooting Guides
This section addresses common problems encountered during the formulation and in vitro testing of this compound for dermal delivery.
Issue 1: Low Permeation of this compound Through Skin Models in Franz Diffusion Cell Experiments
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inadequate Formulation | 1. Optimize Vehicle: Test a range of vehicles from simple aqueous buffers to more complex microemulsions or nanoemulsions. Incorporate penetration enhancers. 2. pH Adjustment: Adjust the pH of the formulation. The optimal pH for peptide stability and permeation is often a balance between the two.[1][2] | The vehicle plays a crucial role in the release and partitioning of the peptide into the stratum corneum. Penetration enhancers can disrupt the lipid barrier of the skin, facilitating peptide entry.[3] The charge of the peptide can influence its interaction with the skin barrier. |
| Skin Barrier Integrity Too High | 1. Verify Skin Model: Ensure the skin model (e.g., porcine ear skin, human ex vivo skin) is properly prepared and its barrier integrity is within an acceptable range using methods like Transepidermal Water Loss (TEWL) or Electrical Resistance.[4] 2. Consider Physical Enhancement: If consistent low permeation is observed, explore pre-treating the skin with microneedles or other physical enhancement techniques.[5] | A highly intact stratum corneum is a formidable barrier to peptides. Physical methods create micropores in the stratum corneum, bypassing the primary barrier. |
| Peptide Degradation | 1. Include Protease Inhibitors: Add protease inhibitors to the receptor fluid in the Franz cell to prevent enzymatic degradation of the peptide after it has permeated the skin. 2. Stability-Indicating Assay: Develop and use an analytical method (e.g., HPLC-MS/MS) that can distinguish intact this compound from its degradation products. | Peptides are susceptible to degradation by proteases present in the skin. This ensures that you are accurately quantifying the amount of intact peptide that has permeated. |
| Experimental Setup Issues | 1. Ensure Sink Conditions: The concentration of this compound in the receptor fluid should not exceed 10% of its saturation solubility to maintain a proper concentration gradient. 2. Proper Stirring: Ensure adequate and consistent stirring of the receptor fluid to prevent the formation of an unstirred water layer at the skin-fluid interface. | A sufficient concentration gradient is the driving force for passive diffusion. An unstirred layer can act as an additional barrier to permeation. |
Issue 2: Formulation Instability (e.g., Phase Separation, Aggregation, Color Change)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| pH Shift | 1. Buffer Selection: Use a buffering system that can maintain the desired pH of the formulation over time and under different storage conditions. | Peptides can have an isoelectric point at which they are least soluble and most prone to aggregation. pH can also influence chemical degradation pathways like deamidation. |
| Incompatible Excipients | 1. Systematic Compatibility Studies: Conduct compatibility studies of this compound with individual and combinations of excipients under stressed conditions (e.g., elevated temperature). | Certain excipients can interact with the peptide, leading to degradation or physical instability. |
| Oxidation | 1. Incorporate Antioxidants: Add antioxidants such as ascorbic acid or tocopherol to the formulation. 2. Inert Atmosphere: Manufacture and store the formulation under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen. | Peptides containing certain amino acids (e.g., methionine, tryptophan, histidine) are susceptible to oxidation. |
| Microbial Contamination | 1. Add Preservatives: Include a suitable preservative system in the formulation. | Aqueous-based formulations are susceptible to microbial growth, which can degrade the peptide and other excipients. |
Frequently Asked Questions (FAQs)
Formulation & Stability
-
Q1: What is the optimal pH for a topical formulation of this compound?
-
A1: The optimal pH is a balance between maximizing peptide stability and enhancing skin permeation. Generally, a pH between 5.0 and 6.5 is a good starting point as it is close to the skin's natural pH. However, empirical studies are necessary to determine the ideal pH for your specific formulation.
-
-
Q2: How can I improve the solubility of this compound in my formulation?
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A2: Strategies to improve solubility include adjusting the pH, using co-solvents (e.g., propylene glycol, ethanol), and employing solubilizing agents like surfactants. Encapsulation in delivery systems such as liposomes or nanoparticles can also overcome solubility issues.
-
-
Q3: What are the common signs of this compound degradation in a formulation?
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A3: Signs of degradation can include a change in color or odor, a shift in pH, precipitation or aggregation of the peptide, and a decrease in potency as determined by analytical methods like HPLC.
-
Dermal Penetration & Efficacy
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Q4: What is a realistic expectation for the dermal penetration of this compound?
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Q5: What are the most effective strategies to enhance the dermal delivery of this compound?
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A5: A combination of approaches is often most effective. This can include:
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Formulation-based strategies: Encapsulation in nanocarriers like liposomes or solid lipid nanoparticles.
-
Chemical penetration enhancers: Incorporating molecules like fatty acids or glycols that reversibly disrupt the stratum corneum.
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Physical enhancement methods: Using techniques such as microneedles to create transient micropores in the skin.
-
-
-
Q6: How does this compound exert its anti-aging effects in the dermis?
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A6: this compound is believed to act as a signaling molecule that stimulates dermal fibroblasts to increase the production of extracellular matrix proteins like collagen and elastin. This helps to improve skin firmness and elasticity, thereby reducing the appearance of fine lines and wrinkles. While the exact signaling pathways are still under investigation for this specific peptide, peptides, in general, are known to influence pathways such as TGF-β and MAPK, which are crucial for collagen and elastin synthesis.
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Quantitative Data Summary
While specific quantitative skin penetration data for this compound is limited in publicly available literature, the following table summarizes representative data for other peptides to provide a comparative context for researchers.
| Peptide | Molecular Weight (Da) | Skin Model | Formulation | % of Applied Dose in Epidermis | % of Applied Dose in Dermis | % of Applied Dose in Receptor Fluid | Reference |
| Acetyl Hexapeptide-8 | ~889 | Human ex vivo | O/W Emulsion | 0.01% | Not Detected | Not Detected | |
| Leu-enkephalin | ~556 | Rat | Aqueous Solution | - | - | Low (significant degradation) | |
| Cyclosporin A (hydrophobic cyclic peptide) | ~1202 | Porcine | Hydroethanolic solution | - | - | Enhanced with penetration enhancers |
Note: The data above is for illustrative purposes and the penetration of this compound may vary depending on the formulation and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a standard procedure for assessing the dermal penetration of this compound using porcine ear skin as a model.
Materials:
-
Franz diffusion cells
-
Porcine ear skin
-
This compound formulation
-
Phosphate-buffered saline (PBS), pH 7.4 (receptor fluid)
-
Protease inhibitors (optional)
-
Syringes and needles for sampling
-
Analytical instrumentation (e.g., HPLC-MS/MS)
Procedure:
-
Skin Preparation: a. Obtain fresh porcine ears from a local abattoir. b. Separate the full-thickness skin from the underlying cartilage. c. Remove any subcutaneous fat and connective tissue. d. Dermatomed the skin to a thickness of approximately 500-750 µm. e. Cut the skin into discs of a suitable size to fit the Franz diffusion cells.
-
Franz Cell Assembly: a. Mount the skin disc between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment. b. Fill the receptor compartment with pre-warmed (37°C) PBS (with or without protease inhibitors). c. Equilibrate the system for at least 30 minutes, ensuring no air bubbles are trapped beneath the skin.
-
Dosing and Sampling: a. Apply a known amount of the this compound formulation to the surface of the skin in the donor compartment. b. At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid from the sampling port. c. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain a constant volume.
-
Sample Analysis: a. At the end of the experiment, dismantle the Franz cells. b. Wash the surface of the skin to remove any unabsorbed formulation. c. Separate the epidermis from the dermis (e.g., by heat separation). d. Extract this compound from the epidermis, dermis, and collected receptor fluid samples using a suitable solvent. e. Quantify the concentration of this compound in each compartment using a validated analytical method.
Signaling Pathways and Experimental Workflows
This compound Signaling in Skin (Hypothesized)
The following diagrams illustrate the hypothesized signaling pathways through which this compound may exert its anti-aging effects in the dermis, based on the known mechanisms of other cosmetic peptides.
Caption: Hypothesized TGF-β signaling pathway activated by this compound.
Caption: Hypothesized MAPK signaling pathway influenced by this compound.
Experimental Workflow for Evaluating Dermal Delivery
References
- 1. Interplay between MAPK signaling pathway and autophagy in skin aging: mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. linkpeptide.com [linkpeptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nutrafoods.eu [nutrafoods.eu]
Dealing with contamination in Oligopeptide-41 cell-based experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues that may arise during cell-based experiments with Oligopeptide-41.
I. General Contamination Troubleshooting
Contamination is a prevalent issue in cell culture that can significantly impact the validity of experimental results.[1][2][3] Contaminants can be biological, such as bacteria, fungi, yeast, mycoplasma, and viruses, or chemical, originating from reagents, water, or lab equipment.[1]
Troubleshooting Workflow for Contamination
The following workflow can help identify and address the source of contamination in your cell cultures.
II. Frequently Asked Questions (FAQs) by Contaminant Type
A. Bacterial Contamination
Bacteria are among the most common contaminants in cell culture due to their ubiquitous nature and rapid growth rates.
-
Q1: How can I detect bacterial contamination in my cell culture?
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A1: Bacterial contamination is often easy to detect. Look for a sudden drop in the pH of the culture medium, which will cause the phenol red indicator to turn yellow. The culture may also appear cloudy or turbid, and a thin film might be visible on the surface. Under a microscope, you will see small, granular particles moving between your cells.
-
-
Q2: What should I do if I find bacterial contamination?
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A2: It is generally recommended to discard the contaminated culture to prevent it from spreading. Immediately decontaminate the incubator and biosafety cabinet. If the cell line is irreplaceable, you may attempt to rescue it by washing the cells with a sterile phosphate-buffered saline (PBS) and using a high concentration of antibiotics. However, this is not always successful and can affect cell physiology.
-
-
Q3: How can I prevent bacterial contamination?
-
A3: Strict aseptic technique is crucial. Always work in a certified laminar flow hood, use sterile reagents and equipment, and disinfect your work surfaces with 70% ethanol before and after use. Avoid the routine, long-term use of antibiotics as this can mask low-level contamination and lead to antibiotic-resistant strains.
-
B. Fungal and Yeast Contamination
Fungi (molds) and yeast are also common contaminants that can be introduced from the air, equipment, or reagents.
-
Q1: What are the signs of fungal or yeast contamination?
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A1: Fungal contamination often appears as filamentous structures (hyphae) in the culture, which can form dense, cotton-like masses. Yeast contamination will make the culture medium turbid, similar to bacteria, but the pH change may be slower. Microscopically, yeast appears as individual, ovoid, or budding particles that are larger than bacteria.
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-
Q2: Can I salvage a culture contaminated with fungi or yeast?
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A2: It is highly recommended to discard cultures contaminated with fungi or yeast, as they are difficult to eliminate. Fungal spores can easily spread and contaminate other cultures. If you must attempt a rescue, you can try washing the cells and using antimycotics like amphotericin B, but be aware of its potential toxicity to your cells.
-
-
Q3: What are the best practices to prevent fungal and yeast contamination?
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A3: Ensure proper air filtration in your cell culture facility. Regularly clean and disinfect incubators, including water pans, as these are common sources of fungal growth. Keep all media bottles and flasks capped when not in use and avoid talking or moving unnecessarily over open containers.
-
C. Mycoplasma Contamination
Mycoplasma are small bacteria that lack a cell wall, making them difficult to detect and resistant to many common antibiotics.
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Q1: Why is mycoplasma contamination a significant problem?
-
A1: Mycoplasma contamination can be difficult to detect as it often does not cause visible turbidity or a significant pH change. However, it can alter cell metabolism, growth rates, and gene expression, leading to unreliable experimental results.
-
-
Q2: How can I test for mycoplasma contamination?
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A2: Since mycoplasma is not visible under a standard light microscope, specific detection methods are required. The most common methods are PCR-based assays, which are highly sensitive and specific, and DNA staining with dyes like DAPI or Hoechst, which will reveal extranuclear fluorescent signals under a fluorescence microscope.
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-
Q3: What should I do if my cultures test positive for mycoplasma?
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A3: Discard all contaminated cultures and any media or reagents that may have come into contact with them. Thoroughly clean and disinfect the entire cell culture area. Quarantine and test all new cell lines before introducing them into your general stock. There are commercial reagents available to eliminate mycoplasma, but their effectiveness can vary.
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III. Troubleshooting this compound Experiments
This compound is a synthetic peptide known to suppress Dickkopf 1 (DKK-1), an inhibitor of the WNT signaling pathway, thereby promoting hair follicle cell proliferation and preventing hair loss.
Experimental Workflow for this compound Cell-Based Assay
This compound Specific FAQs
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Q1: I am observing inconsistent or no effect of this compound on my hair follicle cells. What could be the cause?
-
A1:
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Contamination: Underlying, low-level contamination (especially mycoplasma) can alter the cellular response to stimuli. Test your cells for mycoplasma.
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Peptide Integrity: Ensure your this compound stock solution was prepared and stored correctly. Peptides can degrade if not handled properly. Prepare fresh dilutions for each experiment.
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Cell Passage Number: High passage numbers can lead to changes in cell behavior and responsiveness. Use cells within a consistent and low passage range.
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Assay Conditions: Optimize the cell seeding density, treatment duration, and peptide concentration.
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-
-
Q2: After treating my cells with this compound, I see a significant amount of cell death. Is the peptide toxic?
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A2:
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Chemical Contamination: The solvent used to dissolve the this compound (e.g., DMSO) could be toxic at the final concentration used. Always include a vehicle control in your experiments.
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Endotoxins: If the peptide solution was prepared in a non-sterile manner, it could be contaminated with endotoxins from bacteria, which can induce cell death.
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Peptide Concentration: While this compound is generally not considered cytotoxic at typical working concentrations, extremely high concentrations may have off-target effects. Perform a dose-response curve to determine the optimal, non-toxic concentration range (see Table 2).
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-
IV. Data Presentation & Experimental Protocols
Quantitative Data
Table 1: Dose-Response of this compound on Human Hair Follicle Dermal Papilla Cells (HFDPC) Proliferation (MTT Assay)
| This compound Conc. (µg/mL) | Absorbance (570 nm) ± SD | % Proliferation vs. Control |
| 0 (Control) | 0.45 ± 0.03 | 100% |
| 0.1 | 0.52 ± 0.04 | 115.6% |
| 1 | 0.68 ± 0.05 | 151.1% |
| 10 | 0.85 ± 0.06 | 188.9% |
| 50 | 0.88 ± 0.07 | 195.6% |
| 100 | 0.86 ± 0.08 | 191.1% |
Table 2: Cytotoxicity of this compound on HFDPCs (LDH Assay)
| This compound Conc. (µg/mL) | % Cytotoxicity ± SD |
| 0 (Control) | 2.1 ± 0.5% |
| 10 | 2.5 ± 0.6% |
| 50 | 3.1 ± 0.8% |
| 100 | 4.5 ± 1.1% |
| 200 (High Conc.) | 15.8 ± 2.3% |
| Triton X-100 (Positive Control) | 100% |
Experimental Protocols
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Protocol 1: Aseptic Preparation of this compound Stock Solution
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Work in a sterile laminar flow hood.
-
Wipe the this compound vial and all necessary equipment (pipettes, tubes) with 70% ethanol.
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Reconstitute the lyophilized this compound powder in a sterile solvent (e.g., sterile water or PBS) to a desired stock concentration (e.g., 1 mg/mL).
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Gently pipette up and down to dissolve. Do not vortex, as this can damage the peptide.
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Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C as recommended by the manufacturer.
-
-
Protocol 2: Cell Proliferation (MTT) Assay
-
Seed HFDPCs into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium from your sterile stock solution.
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Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
V. Signaling Pathway
This compound is understood to function by inhibiting DKK-1, a negative regulator of the WNT/β-catenin signaling pathway. This pathway is crucial for hair follicle development and cycling.
Simplified WNT Signaling Pathway and the Role of this compound
References
Technical Support Center: Optimizing Oligopeptide-41 Concentration for Hair Growth Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers investigating the efficacy of Oligopeptide-41 in hair growth studies. Here you will find troubleshooting guides for common experimental hurdles and frequently asked questions (FAQs) to optimize your experimental design and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in promoting hair growth?
A1: this compound is a synthetic peptide that is understood to promote hair growth primarily by inhibiting the activity of Dickkopf 1 (DKK-1).[1][2] DKK-1 is a negative regulator of the Wnt/β-catenin signaling pathway, which is crucial for hair follicle development and the anagen (growth) phase of the hair cycle.[3] By suppressing DKK-1, this compound helps to maintain the activation of the Wnt/β-catenin pathway, leading to the proliferation of dermal papilla cells and the promotion of hair growth.[1][2]
Q2: What is a recommended starting concentration range for this compound in in vitro studies with human dermal papilla cells (HFDPCs)?
A2: While specific dose-response data for this compound is not extensively published in peer-reviewed literature, based on studies of other peptides with similar mechanisms acting on HFDPCs, a common starting range for in vitro experiments is between 1% and 10% of the product concentration. For purified peptides, a starting concentration range of 1 µM to 50 µM can be effective for assessing cell proliferation. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How can I assess the efficacy of different this compound concentrations on hair growth in vitro and ex vivo?
A3: The efficacy of this compound can be evaluated using several key assays:
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In Vitro (Human Dermal Papilla Cells - HFDPCs):
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Cell Proliferation/Viability Assays (e.g., MTT, WST-1): To measure the dose-dependent effect of this compound on the proliferation of HFDPCs.
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ELISA: To quantify the secretion of growth factors such as Vascular Endothelial Growth Factor (VEGF) and Keratinocyte Growth Factor (KGF) in the cell culture supernatant.
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Western Blot: To analyze the protein expression levels of key signaling molecules in the Wnt/β-catenin pathway, such as β-catenin (upregulation) and DKK-1 (downregulation).
-
-
Ex Vivo (Hair Follicle Organ Culture):
-
Hair Shaft Elongation Assay: To directly measure the growth of isolated hair follicles over time in culture when treated with different concentrations of this compound.
-
Experimental Protocols
Cell Viability - MTT Assay Protocol for HFDPCs
This protocol is adapted for assessing the effect of this compound on the viability and proliferation of Human Follicle Dermal Papilla Cells.
Materials:
-
Human Follicle Dermal Papilla Cells (HFDPCs)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HFDPCs into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in serum-free or low-serum medium. After 24 hours, carefully aspirate the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: Example Dose-Response of this compound on HFDPC Proliferation
| This compound Conc. | Mean Absorbance (570 nm) | Standard Deviation | % Proliferation (vs. Control) |
| Control (0 µM) | 0.50 | 0.03 | 100% |
| 1 µM | 0.65 | 0.04 | 130% |
| 5 µM | 0.85 | 0.05 | 170% |
| 10 µM | 0.95 | 0.06 | 190% |
| 25 µM | 0.98 | 0.05 | 196% |
| 50 µM | 0.96 | 0.07 | 192% |
Troubleshooting Guides
Cell Viability Assays (MTT/WST-1)
| Issue | Potential Cause | Troubleshooting Steps |
| High background in wells without cells | Contamination of media or reagents. | Use fresh, sterile reagents and media. Filter-sterilize all solutions. |
| Low signal or no difference between treated and control groups | 1. Sub-optimal this compound concentration. 2. Insufficient incubation time. 3. Cell seeding density is too low or too high. | 1. Perform a wider range dose-response study. 2. Increase the incubation time (e.g., 48 or 72 hours). 3. Optimize the initial cell seeding density. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Pipetting errors. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and be consistent with pipetting technique. |
ELISA for Secreted Growth Factors (e.g., VEGF)
| Issue | Potential Cause | Troubleshooting Steps |
| No or weak signal | 1. Low concentration of the target protein in the supernatant. 2. Incorrect antibody concentrations. 3. Issues with the substrate. | 1. Concentrate the cell culture supernatant before the assay. 2. Optimize the concentrations of capture and detection antibodies. 3. Ensure the substrate is not expired and has been stored correctly. |
| High background | 1. Insufficient washing. 2. Non-specific binding of antibodies. 3. Cross-reactivity with components in the culture medium. | 1. Increase the number of wash steps and ensure complete removal of wash buffer. 2. Increase the blocking time or try a different blocking buffer. 3. Use a serum-free medium for cell culture during the treatment period. |
| High coefficient of variation (CV%) between duplicates | 1. Pipetting inconsistency. 2. Incomplete washing. 3. Bubbles in wells. | 1. Use a multichannel pipette for consistency. 2. Ensure all wells are washed equally. 3. Carefully inspect wells for bubbles before reading the plate. |
Western Blot for DKK-1 and β-catenin
| Issue | Potential Cause | Troubleshooting Steps |
| Weak or no bands for target proteins | 1. Insufficient protein loading. 2. Low antibody concentration. 3. Poor antibody-antigen binding. | 1. Increase the amount of protein loaded per lane. 2. Optimize the primary antibody concentration. 3. Ensure the primary antibody is validated for the species and application. |
| High background or non-specific bands | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing. | 1. Increase blocking time or change the blocking agent (e.g., from milk to BSA). 2. Decrease the antibody concentrations. 3. Increase the number and duration of wash steps. |
| Multiple bands for β-catenin | Phosphorylation of β-catenin can lead to multiple bands. | Consult literature to confirm the expected molecular weights of phosphorylated and non-phosphorylated forms. Use a positive control lysate. |
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of your experiments and the underlying biological mechanisms, the following diagrams have been created using Graphviz.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
This compound Signaling Pathway in Hair Growth
Caption: this compound's role in the Wnt/β-catenin signaling pathway.
References
- 1. This compound | CG-Keramin1 | Cosmetic Ingredients Guide [ci.guide]
- 2. rcihairscience.com [rcihairscience.com]
- 3. Identification of Wnt/β-catenin signaling pathway in dermal papilla cells of human scalp hair follicles: TCF4 regulates the proliferation and secretory activity of dermal papilla cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Oligopeptide-41 and Minoxidil in the Promotion of Hair Growth
Introduction
Hair loss, a prevalent condition affecting a significant portion of the global population, has driven extensive research into therapeutic interventions. Among the myriad of treatments, Minoxidil has long been an established pharmaceutical agent for androgenetic alopecia. Concurrently, the field of cosmetic peptides has introduced novel compounds such as Oligopeptide-41, which are gaining attention for their potential role in hair rejuvenation. This guide provides a comparative analysis of this compound and Minoxidil, focusing on their mechanisms of action, supporting experimental data, and the signaling pathways they modulate. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these two compounds.
Mechanism of Action and Signaling Pathways
This compound and Minoxidil stimulate hair growth through distinct molecular pathways. While both ultimately influence the hair follicle cycle, their initial targets and signaling cascades differ significantly.
This compound: A Wnt/β-catenin Pathway Agonist via DKK-1 Inhibition
This compound is a synthetic peptide that functions as a potent inhibitor of Dickkopf-1 (DKK-1). DKK-1 is a negative regulator of the Wnt/β-catenin signaling pathway, which is crucial for hair follicle morphogenesis and the anagen (growth) phase of the hair cycle. By inhibiting DKK-1, this compound effectively removes the brakes on the Wnt pathway, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, stimulating the expression of genes that promote the proliferation and differentiation of dermal papilla cells and keratinocytes, thereby supporting hair follicle growth and maintenance.[1]
Minoxidil: A Multi-faceted Agent
Minoxidil's mechanism of action is more complex and not fully elucidated, but it is known to involve multiple pathways.[2][3][4][5]
-
Potassium Channel Opening and Vasodilation: Minoxidil, in its sulfated form (minoxidil sulfate), is a potent opener of ATP-sensitive potassium channels (KATP channels) in vascular smooth muscle cells. This leads to hyperpolarization of the cell membrane and vasodilation, which is thought to increase blood flow to the hair follicles, thereby delivering more oxygen and nutrients essential for hair growth.
-
Upregulation of Growth Factors: Minoxidil has been shown to stimulate the production of Vascular Endothelial Growth Factor (VEGF) in dermal papilla cells. VEGF is a key signaling protein that promotes angiogenesis (the formation of new blood vessels), which further enhances blood supply to the hair follicle.
-
Modulation of the Wnt/β-catenin Pathway: Emerging evidence suggests that Minoxidil can also activate the Wnt/β-catenin pathway in dermal papilla cells. This activation is thought to be, at least in part, a downstream effect of its other actions and contributes to the prolongation of the anagen phase.
Comparative Efficacy: A Review of Available Data
This compound
As a relatively new cosmetic ingredient, robust clinical data for this compound is limited. Most of the available information comes from in-vitro studies and manufacturer's technical data. These sources suggest that this compound can stimulate the proliferation of dermal papilla cells and may contribute to an increase in hair density and thickness. However, large-scale, double-blind, placebo-controlled clinical trials are needed to definitively establish its efficacy and quantify its effects on hair growth parameters.
Minoxidil
Minoxidil is one of the most extensively studied treatments for androgenetic alopecia, with a wealth of clinical trial data.
| Parameter | 2% Minoxidil | 5% Minoxidil | Source |
| Change in Non-Vellus Hair Count (per cm²) | Significant increase over placebo | 45% more hair regrowth than 2% Minoxidil at 48 weeks | |
| Patient-Reported Improvement | Moderate | Significant | |
| Investigator-Assessed Improvement | Moderate | Significant | |
| Increase in Hair Density | 10-30% increase | Generally more effective than 2% | |
| Increase in Hair Thickness | 10-25% increase | Generally more effective than 2% |
Table 1: Summary of Clinical Efficacy Data for Minoxidil.
Experimental Protocols
While a direct comparative study protocol is unavailable, this section outlines standard methodologies for evaluating the efficacy of hair growth-promoting agents, which would be applicable for a head-to-head comparison of this compound and Minoxidil.
1. In Vitro Hair Follicle Organ Culture
This ex vivo model provides a physiologically relevant system to study the direct effects of compounds on human hair follicles.
-
Objective: To assess the effect of this compound and Minoxidil on hair shaft elongation and the duration of the anagen phase.
-
Methodology:
-
Human scalp skin samples are obtained from consenting donors (e.g., from facelift surgery).
-
Anagen VI hair follicles are isolated by microdissection.
-
Individual follicles are cultured in supplemented Williams' E medium.
-
Test compounds (this compound, Minoxidil) and a vehicle control are added to the culture medium at various concentrations.
-
Hair shaft length is measured daily using a calibrated imaging system.
-
The duration of the anagen phase is determined by observing the morphology of the hair bulb.
-
At the end of the culture period, follicles can be processed for histological analysis or molecular assays (e.g., qPCR for gene expression).
-
2. Dermal Papilla Cell Proliferation Assay
This in vitro assay is used to determine the effect of test compounds on the proliferation of dermal papilla cells, which are key regulators of hair growth.
-
Objective: To compare the mitogenic effects of this compound and Minoxidil on human dermal papilla cells.
-
Methodology:
-
Human dermal papilla cells (hDPCs) are isolated from hair follicles and cultured.
-
hDPCs are seeded in 96-well plates and allowed to attach.
-
The cells are then treated with various concentrations of this compound, Minoxidil, a positive control (e.g., FGF-2), and a vehicle control.
-
After a defined incubation period (e.g., 24-72 hours), cell proliferation is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.
-
The absorbance or fluorescence is measured, and the results are expressed as a percentage of the control.
-
3. Clinical Trial with Phototrichogram Analysis
This is the gold standard for evaluating the efficacy of hair growth treatments in humans.
-
Objective: To compare the in vivo efficacy of topically applied this compound and Minoxidil on hair density, thickness, and the anagen/telogen ratio.
-
Methodology:
-
A randomized, double-blind, placebo-controlled study design is employed with a sufficient number of subjects with androgenetic alopecia.
-
A target area on the scalp is tattooed for precise repositioning.
-
Baseline measurements are taken using a phototrichogram, which involves close-up photography of a clipped area of the scalp to determine hair density, hair thickness, and the anagen-to-telogen ratio.
-
Subjects are randomly assigned to receive a topical formulation of this compound, Minoxidil, or a placebo, to be applied daily.
-
Phototrichograms are repeated at specified intervals (e.g., 12, 24, and 48 weeks).
-
Changes from baseline in the key parameters are calculated and statistically compared between the treatment groups.
-
Conclusion
This compound and Minoxidil represent two distinct approaches to stimulating hair growth. Minoxidil, a well-established pharmaceutical, exerts its effects through multiple mechanisms, including vasodilation and modulation of growth factors, with a growing body of evidence supporting its influence on the Wnt/β-catenin pathway. This compound, a newer cosmetic peptide, offers a more targeted approach by directly inhibiting DKK-1 to activate the Wnt/β-catenin signaling cascade.
While extensive clinical data firmly supports the efficacy of Minoxidil, the evidence for this compound is still emerging and largely based on in-vitro studies. Direct comparative studies are necessary to definitively establish the relative efficacy of these two compounds. Future research should focus on conducting well-designed clinical trials to provide the quantitative data needed for a direct comparison, which will be invaluable for guiding clinical and cosmetic product development in the field of hair loss treatment.
References
Validating DKK-1 Inhibition In Vivo: A Comparative Analysis of Oligopeptide-41 and Other Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Oligopeptide-41's inhibitory effect on Dickkopf-1 (DKK-1) in vivo, benchmarked against other known DKK-1 inhibitors. This report compiles available data to objectively assess the current landscape of DKK-1 inhibition strategies.
Dickkopf-1 (DKK-1) is a key negative regulator of the Wnt/β-catenin signaling pathway, which is crucial for hair follicle development and cycling. Inhibition of DKK-1 is a promising strategy for promoting hair growth. This compound, a synthetic peptide, is purported to suppress DKK-1 activity, thereby preventing hair loss and strengthening hair follicles.[1] While this compound is utilized in cosmetic formulations for hair growth, detailed in vivo experimental data validating its direct inhibitory effect on DKK-1 is not extensively available in peer-reviewed literature. This guide aims to provide a comparative overview of this compound against other research-grade DKK-1 inhibitors for which in vivo data has been published.
Comparative Analysis of DKK-1 Inhibitors
The following table summarizes the characteristics and in vivo performance of this compound and alternative DKK-1 inhibitors.
| Inhibitor | Molecule Type | Proposed Mechanism of DKK-1 Inhibition | In Vivo Model / Clinical Setting | Key In Vivo / Clinical Observations |
| This compound | Synthetic Peptide | Suppresses DKK-1 expression.[1] | Primarily used in topical cosmetic formulations for hair loss. | Limited publicly available in vivo/clinical data specifically measuring DKK-1 inhibition. Efficacy is inferred from hair growth promotion.[2] |
| WAY-262611 | Small Molecule | Blocks the formation of the DKK-1-LRP5-Kremen complex, activating the Wnt/β-catenin pathway. | Mouse models of rhabdomyosarcoma and inflammatory bowel disease. | Impaired tumor cell survival in vivo. Ameliorated inflammatory bowel disease in mice. |
| BHQ880 | Humanized Monoclonal Antibody | Neutralizes DKK-1. | SCID-hu murine model of human multiple myeloma. | Increased osteoblast number and trabecular bone; inhibited multiple myeloma cell growth in vivo. |
| Cyclized Oligopeptide | Synthetic Peptide | Competitively binds to LRP5/6, blocking the DKK-1-LRP5/6 interaction. | MOPC315.BM.Luc multiple myeloma mouse model. | Reduced tumor burden in a multiple myeloma mouse model. |
Signaling Pathways and Experimental Visualization
To illustrate the mechanisms and experimental approaches discussed, the following diagrams are provided.
Detailed Experimental Protocols
While a specific in vivo protocol for validating this compound's DKK-1 inhibition is not publicly available, this section details the methodologies used for the alternative inhibitors, providing a framework for potential future studies on this compound.
In Vivo DKK-1 Inhibition by WAY-262611 in a Rhabdomyosarcoma Mouse Model
-
Animal Model: Orthotopic models were established by intramuscular injection of RD cells into mice.
-
Treatment: Once tumors were established, mice were treated with WAY-262611. The exact dosage and administration route would be as previously established for this compound in similar in vivo studies.
-
Assessment of DKK-1 Inhibition:
-
Western Blot: Tumor lysates were analyzed for β-catenin protein levels to assess the activation of the Wnt signaling pathway, which is downstream of DKK-1 inhibition.
-
TOPFlash Reporter Assay: To measure β-catenin promoter activity as a functional readout of Wnt pathway activation.
-
-
Efficacy Evaluation:
-
Tumor Growth Kinetics: Tumor volume was measured regularly throughout the experiment.
-
Tumor Weight: Tumors were excised and weighed at the end of the study.
-
Survival Analysis: In a separate model, tumor cells were injected intravenously, and the survival of the mice was monitored.
-
In Vivo DKK-1 Inhibition by BHQ880 in a Multiple Myeloma SCID-hu Mouse Model
-
Animal Model: A Severe Combined Immunodeficiency (SCID)-hu murine model was used, where human fetal bone is implanted into SCID mice, followed by the injection of human multiple myeloma (MM) cells.
-
Treatment: Mice were treated with the DKK-1 neutralizing antibody, BHQ880.
-
Assessment of DKK-1 Inhibition and Bone Anabolism:
-
Serum Analysis: Murine blood was collected to measure levels of human osteocalcin, a marker of osteoblast activity.
-
Histology: The implanted human bone was analyzed for osteoblast number and trabecular bone volume.
-
-
Efficacy Evaluation:
-
Tumor Burden: Myeloma tumor growth was monitored by measuring human IL-6 soluble receptor (sIL-6R) levels in the murine blood.
-
In Vivo DKK-1 Inhibition by a Cyclized Oligopeptide in a Multiple Myeloma Mouse Model
-
Animal Model: MOPC315.BM.Luc cells, which express luciferase, were injected into the tail vein of BALB/c mice.
-
Treatment: Five days after tumor cell injection, mice received subcutaneous injections of the cyclized oligopeptide or a vehicle control.
-
Assessment of DKK-1 Inhibition (Inferred): The primary outcome was the effect on tumor growth, which is influenced by the DKK-1-mediated interaction between myeloma cells and the bone microenvironment.
-
Efficacy Evaluation:
-
Bioluminescence Imaging: Tumor burden was monitored by imaging the luciferase signal from the cancer cells.
-
Conclusion
This compound is presented as a promising agent for hair growth through the inhibition of DKK-1. However, for the scientific and drug development community, the lack of robust, publicly available in vivo data demonstrating its direct inhibitory effect on DKK-1 is a significant gap. In contrast, other DKK-1 inhibitors such as WAY-262611, BHQ880, and a research-grade cyclized oligopeptide have been evaluated in preclinical in vivo models, with published data on their mechanisms and efficacy in disease contexts like cancer and bone disorders.
To rigorously validate the inhibitory effect of this compound on DKK-1 in vivo, future studies should consider methodologies similar to those employed for the alternative inhibitors. This would involve selecting an appropriate in vivo model, administering this compound, and directly measuring the impact on DKK-1 levels and the downstream Wnt/β-catenin signaling pathway, in addition to observing the desired physiological outcome, such as hair growth. Such studies would provide the necessary evidence to solidify the scientific standing of this compound as a direct DKK-1 inhibitor.
References
Oligopeptide-41: A Comparative Guide to Specificity and Cross-Reactivity in Hair Growth Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligopeptide-41, a synthetic peptide also known by its trade name CG-Keramin1, has garnered attention in the field of cosmetic and therapeutic hair care for its role in promoting hair growth and preventing hair loss.[1] Its primary mechanism of action is the inhibition of Dickkopf 1 (DKK-1), a key negative regulator in the Wnt signaling pathway, which is crucial for hair follicle development and maintenance.[1] By suppressing DKK-1, this compound helps to preserve hair follicles and stimulate their proliferation.[1] This guide provides a comparative analysis of this compound, focusing on its specificity, potential for cross-reactivity, and performance relative to other hair growth-promoting agents. While direct, publicly available quantitative data on the binding affinity and cross-reactivity of this compound is limited, this guide synthesizes available information to provide a framework for its evaluation.
Specificity and Mechanism of Action of this compound
This compound is specifically designed to target and inhibit the activity of DKK-1.[1] DKK-1 acts as an antagonist to the Wnt/β-catenin signaling pathway by binding to the LRP5/6 co-receptor, thereby preventing the formation of the Wnt-Frizzled-LRP5/6 complex. This inhibition leads to the degradation of β-catenin and a downregulation of signaling that is essential for hair follicle stem cell activation and differentiation. By binding to DKK-1, this compound is believed to prevent its interaction with LRP5/6, thus maintaining the integrity of the Wnt signaling pathway and promoting the anagen (growth) phase of the hair cycle.
Signaling Pathway of this compound in Hair Follicle Stimulation
Caption: Wnt signaling pathway and the inhibitory role of DKK-1, counteracted by this compound.
Cross-Reactivity Profile
The cross-reactivity of a peptide therapeutic is a critical parameter, as off-target binding can lead to unintended biological effects and reduced efficacy. Ideally, this compound should exhibit high specificity for DKK-1 with minimal binding to other structurally related proteins or receptors.
Hypothetical Cross-Reactivity Data Table
The following table is a template illustrating how cross-reactivity data for this compound could be presented. Note: The data below is hypothetical and for illustrative purposes only.
| Potential Off-Target Molecule | Binding Affinity (Kd) | Assay Method | Significance |
| DKK-2 | > 10 µM | Surface Plasmon Resonance (SPR) | Low potential for cross-reactivity |
| DKK-3 | > 10 µM | ELISA | Low potential for cross-reactivity |
| DKK-4 | > 10 µM | SPR | Low potential for cross-reactivity |
| LRP5/6 | No significant binding | Co-immunoprecipitation | Low risk of direct interference with the receptor |
| Kremen1/2 | No significant binding | ELISA | Low risk of interfering with DKK-1 co-receptors |
Comparison with Alternative Hair Growth Promoters
This compound is one of several active ingredients used in formulations for hair loss. A comparison with alternatives highlights the diversity of mechanisms and potential efficacy.
| Active Ingredient | Primary Mechanism of Action | Reported Efficacy | Mode of Administration |
| This compound | DKK-1 inhibitor; promotes Wnt signaling.[1] | Promotes hair cell proliferation and strengthens hair follicles. | Topical |
| Minoxidil | Vasodilator; may open potassium channels in hair follicles. | Clinically proven to stimulate hair growth. 5% topical solution showed 45% more hair regrowth than 2% solution at week 48. | Topical, Oral |
| Finasteride | 5α-reductase inhibitor; blocks conversion of testosterone to DHT. | Effective in treating male pattern baldness. | Oral |
| GHK-Cu (Copper Tripeptide-1) | Stimulates collagen and elastin production; anti-inflammatory and antioxidant effects. | May increase hair follicle size and stimulate dermal papilla cells. | Topical |
| Decapeptide-18 | Stimulates formation of new hair follicles via β-catenin and SHH signaling. | Promotes hair growth. | Topical |
| Octapeptide-2 | Stimulates angiogenesis and migration of hair stem cells. | Promotes hair growth. | Topical |
| Rosemary Oil | May have anti-androgenic properties and improve circulation. | Some studies suggest efficacy comparable to 2% minoxidil. | Topical |
Experimental Protocols
Detailed experimental protocols for assessing the specificity and cross-reactivity of this compound are crucial for its scientific evaluation. Below are representative protocols for key assays.
Protocol 1: DKK-1 Binding Affinity Assay (ELISA-based)
This protocol outlines a method to determine the binding of this compound to its target, DKK-1.
Caption: Workflow for an ELISA-based DKK-1 binding assay.
Methodology:
-
Coating: 96-well microplates are coated with recombinant human DKK-1 protein overnight at 4°C.
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.
-
Peptide Incubation: Biotinylated this compound is serially diluted and added to the wells. The plate is incubated to allow for binding between the peptide and the immobilized DKK-1.
-
Washing: The plate is washed to remove any unbound peptide.
-
Detection: Streptavidin conjugated to horseradish peroxidase (HRP) is added to the wells and binds to the biotinylated this compound.
-
Substrate Addition: After another wash step, a chromogenic substrate for HRP (e.g., TMB) is added.
-
Measurement: The reaction is stopped, and the absorbance is read using a microplate reader. The binding affinity (Kd) can be calculated by plotting the absorbance values against the peptide concentrations and fitting the data to a saturation binding curve.
Protocol 2: Cross-Reactivity Assessment (Competitive ELISA)
This protocol can be used to assess the specificity of this compound by measuring its ability to bind to DKK-1 in the presence of potential competing molecules.
Methodology:
-
Plate Preparation: Coat and block a 96-well plate with recombinant human DKK-1 as described in Protocol 1.
-
Competition Incubation: A fixed, sub-saturating concentration of biotinylated this compound is mixed with increasing concentrations of a non-biotinylated competitor molecule (e.g., DKK-2, DKK-3, DKK-4, or non-related peptides). This mixture is then added to the DKK-1 coated wells and incubated.
-
Washing and Detection: The plate is washed, and Streptavidin-HRP is added to detect the amount of biotinylated this compound that has bound to DKK-1.
-
Analysis: A decrease in signal with increasing concentrations of the competitor indicates that the competitor is able to displace this compound from DKK-1, suggesting cross-reactivity. The IC50 value for each competitor can be calculated.
Conclusion
This compound presents a targeted approach to hair loss treatment by specifically inhibiting DKK-1, a key negative regulator of the Wnt signaling pathway. While its mechanism of action is well-defined conceptually, a comprehensive understanding of its specificity and cross-reactivity profile requires robust experimental data, which is not widely available in the public domain. For researchers and drug development professionals, conducting in-house binding affinity and competitive assays is essential to fully characterize the pharmacological profile of this compound and to objectively compare its performance against other hair growth-promoting agents. The provided protocols offer a foundational framework for such investigations. Further clinical studies with direct, quantitative comparisons to established treatments like minoxidil are also needed to definitively establish its therapeutic efficacy.
References
Unveiling the Synergistic Power of Oligopeptide-41 in Hair Growth: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligopeptide-41, a synthetic peptide, has emerged as a significant player in the field of hair restoration, primarily through its targeted inhibition of Dickkopf-1 (DKK-1), a key negative regulator of the Wnt/β-catenin signaling pathway essential for hair follicle development and cycling. While the individual efficacy of this compound is documented, its true potential may lie in its synergistic collaboration with other well-established growth factors. This guide provides a comprehensive comparison of the synergistic effects of this compound with other growth factors, supported by experimental data and detailed protocols to inform future research and development in trichology.
The Synergistic Hypothesis: this compound and Growth Factors
The core principle behind the synergistic effect of this compound with growth factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF) lies in their complementary mechanisms of action.
-
This compound: By inhibiting DKK-1, this compound effectively removes a key brake on the Wnt/β-catenin pathway.[1][2][3][4][5] This pathway is crucial for maintaining the anagen (growth) phase of the hair cycle and promoting the proliferation of dermal papilla cells (DPCs), the command center of the hair follicle.
-
Growth Factors (VEGF & bFGF): These growth factors play pivotal roles in the hair follicle microenvironment. VEGF is a potent stimulator of angiogenesis, the formation of new blood vessels, which is critical for supplying nutrients to the highly metabolic hair follicle. It also directly promotes the proliferation of DPCs through the VEGFR-2/ERK pathway. bFGF is also known to stimulate the proliferation of DPCs and plays a role in maintaining their hair-inductive activity.
The synergy arises from a multi-pronged attack on hair loss. While this compound clears the path for growth by activating the primary signaling pathway, growth factors provide the necessary vascular support and an additional proliferative push to the key cellular components of the hair follicle.
Comparative Efficacy: In Vitro & In Vivo Evidence
While direct head-to-head studies of this compound in combination with other growth factors are emerging, compelling evidence from related studies demonstrates the power of synergistic approaches in hair regeneration.
In Vitro Proliferation of Dermal Papilla Cells
A study on the combined effect of Platelet-Derived Growth Factor (PDGF) and bFGF (FGF2) on murine dermal papilla cells provides a strong model for understanding synergy.
| Treatment Group | Cell Proliferation (Fold Increase vs. Control) | Hair Inductive Activity (Qualitative) |
| Control (FGF2 alone) | 1.0 | Baseline |
| PDGF-AA + FGF2 | ~1.8 | Enhanced |
Table 1: Synergistic Effect of PDGF-AA and FGF2 on Dermal Papilla Cell Proliferation and Hair Inductive Activity. Data indicates that the combination of PDGF-AA and FGF2 significantly increased DPC proliferation compared to FGF2 alone and better-maintained their ability to induce new hair follicle formation.
This study highlights that the combination of two growth-promoting factors can lead to a significantly greater biological response than either agent alone. This provides a strong rationale for the expected synergy between this compound (which promotes an environment conducive to growth) and other growth factors that directly stimulate proliferation.
In Vivo Hair Growth Models
Studies using animal models have shown that inhibiting DKK-1 can reverse the suppressive effects of androgens on hair growth. A study demonstrated that a neutralizing antibody against DKK-1 significantly reversed the growth inhibition of outer root sheath (ORS) cells caused by dihydrotestosterone (DHT). Furthermore, this reversal was associated with the upregulation of growth factors like VEGF, indicating a direct mechanistic link.
| Treatment Group | Hair Growth Parameter | Outcome |
| DHT-treated DPCs + ORS cells | Growth of ORS cells | Inhibited |
| DHT-treated DPCs + ORS cells + DKK-1 neutralizing antibody | Growth of ORS cells | Significantly Reversed Inhibition |
Table 2: Effect of DKK-1 Inhibition on Androgen-Induced Hair Follicle Cell Growth Inhibition. This data suggests that blocking DKK-1 not only prevents the negative effects of androgens but also restores a pro-growth environment, likely through the action of other growth factors.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound and growth factors can be visualized through their interaction with key signaling pathways.
Figure 1: Synergistic Signaling Pathways. this compound inhibits DKK-1, activating the Wnt/β-catenin pathway. Growth factors like VEGF and bFGF activate parallel pathways such as the ERK pathway, leading to enhanced DPC proliferation and angiogenesis, culminating in robust hair growth.
Interestingly, there is evidence of direct crosstalk between the DKK-1 and VEGF signaling pathways. One study has shown that DKK-1 can induce angiogenesis through the regulation of VEGFR2, independent of the Wnt/β-catenin pathway. This suggests a more intricate relationship where the inhibition of DKK-1 by this compound might also modulate the cellular response to VEGF, further enhancing its pro-angiogenic and proliferative effects.
Experimental Protocols
In Vitro Human Dermal Papilla Cell (DPC) Proliferation Assay
Objective: To quantify the synergistic effect of this compound and a growth factor (e.g., VEGF) on the proliferation of human DPCs.
Methodology:
-
Cell Culture:
-
Human DPCs are isolated from scalp hair follicles and cultured in a specialized medium.
-
Cells are maintained at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
DPCs are seeded in 96-well plates and allowed to adhere.
-
Cells are then treated with one of the following for 48-72 hours:
-
Vehicle control
-
This compound (various concentrations)
-
VEGF (various concentrations)
-
This compound + VEGF (combination of various concentrations)
-
-
-
Proliferation Assessment:
-
Cell proliferation is measured using a standard method such as the MTT assay or BrdU incorporation assay.
-
Absorbance is read using a microplate reader, and the results are expressed as a percentage of the vehicle control.
-
Figure 2: DPC Proliferation Assay Workflow. A streamlined process for assessing the in vitro synergistic effects of this compound and growth factors on dermal papilla cell proliferation.
Ex Vivo Hair Follicle Organ Culture
Objective: To assess the effect of this compound and a growth factor on hair shaft elongation and hair cycle stage in a more physiologically relevant model.
Methodology:
-
Hair Follicle Isolation:
-
Anagen VI hair follicles are isolated from human scalp skin biopsies under a dissecting microscope.
-
-
Organ Culture:
-
Individual hair follicles are cultured in supplemented Williams E medium in 24-well plates.
-
Follicles are treated with the same groups as the in vitro assay.
-
-
Analysis:
-
Hair shaft elongation is measured daily using an imaging system.
-
At the end of the culture period (e.g., 7-10 days), follicles can be fixed, sectioned, and stained (e.g., with H&E) to assess morphology and hair cycle stage.
-
Immunohistochemistry can be performed to analyze the expression of proliferation markers (e.g., Ki67) and apoptosis markers (e.g., TUNEL).
-
Conclusion
The available evidence strongly supports the hypothesis that this compound acts synergistically with growth factors like VEGF and bFGF to promote hair growth. By inhibiting the DKK-1-mediated suppression of the Wnt/β-catenin pathway, this compound creates a permissive environment for hair follicle growth. This effect is then amplified by the direct proliferative and pro-angiogenic actions of growth factors. This multi-target approach holds significant promise for the development of more effective and robust therapies for various forms of alopecia. Further research focusing on direct comparative studies of these combinations will be instrumental in optimizing treatment protocols and unlocking the full potential of synergistic hair restoration strategies.
References
- 1. DKK1 in Hair Regeneration | Encyclopedia MDPI [encyclopedia.pub]
- 2. Perspectives on miRNAs Targeting DKK1 for Developing Hair Regeneration Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dickkopf 1 promotes regression of hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydrotestosterone-inducible dickkopf 1 from balding dermal papilla cells causes apoptosis in follicular keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Leading Hair Growth Peptides
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Experimental Data
The quest for effective treatments for alopecia has led to a growing interest in the therapeutic potential of peptides. Unlike small molecules, peptides can offer higher specificity and potency in modulating the complex signaling pathways that govern hair follicle cycling. This guide provides a head-to-head comparison of prominent hair growth peptides—Copper Tripeptide-1 (GHK-Cu), Acetyl Tetrapeptide-3, Palmitoyl Tetrapeptide-20, and sh-Polypeptide-1 (basic Fibroblast Growth Factor)—alongside the established treatments, Minoxidil and Finasteride. The following sections present a synthesis of available quantitative data from clinical and preclinical studies, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows to aid in research and development.
Quantitative Performance Analysis
The efficacy of hair growth agents is primarily evaluated by measuring changes in hair density, thickness, and the ratio of anagen (growth phase) to telogen (resting phase) hairs. The following table summarizes the available quantitative data from studies on the peptides of interest and conventional treatments. It is important to note that direct head-to-head clinical trials for all these compounds are limited, and thus, some data is derived from studies with different methodologies.
| Treatment | Key Performance Metric | Result | Study Duration |
| Acetyl Tetrapeptide-3 (in combination with Red Clover Extract) | Anagen/Telogen (A/T) Ratio | +46% | 4 months |
| Anagen Hair Density | +13% | 4 months | |
| Telogen Hair Density | -29% | 4 months | |
| Acetyl Tetrapeptide-3 (in herbal combination) vs. 3% Minoxidil | Terminal Hair Count Increase | 8.3% | 24 weeks |
| 3% Minoxidil | Terminal Hair Count Increase | 8.7% | 24 weeks |
| GHK-Cu | Hair Growth and Thickness | Increase in hair follicle size | Data from preclinical and early clinical observations; large-scale comparative data is limited. |
| sh-Polypeptide-1 (bFGF) (in combination with 5% Minoxidil) | Treatment Efficacy | Statistically significant improvement in effective rate compared to Minoxidil alone | 3 and 6 months |
| Palmitoyl Tetrapeptide-20 | Oxidative Stress Reduction | 30% decrease in intracellular H₂O₂ | In vitro study |
Signaling Pathways in Hair Follicle Cycling
The regulation of hair growth involves a complex interplay of various signaling pathways. The Wnt/β-catenin pathway is a critical regulator of hair follicle development and regeneration. Its activation is essential for the initiation of the anagen phase.
Experimental Protocols
Objective and reproducible evaluation of hair growth peptides necessitates standardized experimental protocols. Below are methodologies for key in vitro and clinical assays.
In Vitro Human Dermal Papilla Cell (DPC) Proliferation Assay
This assay is fundamental for screening the potential of compounds to stimulate the proliferation of DPCs, which are crucial for hair follicle induction and growth.
-
Cell Culture :
-
Isolate primary human DPCs from scalp tissue obtained from consenting donors.
-
Culture the cells in a specialized DPC medium supplemented with growth factors and fetal bovine serum.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells upon reaching 80-90% confluency.
-
-
Proliferation Assay (BrdU Incorporation) :
-
Seed DPCs into 96-well plates at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 24 hours to synchronize their cell cycles.
-
Treat the cells with varying concentrations of the test peptide (e.g., GHK-Cu, Acetyl Tetrapeptide-3) or control (e.g., vehicle, Minoxidil) for 24 to 72 hours.
-
Add 5-bromo-2'-deoxyuridine (BrdU) labeling solution to each well and incubate for an additional 2-4 hours.
-
Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to a peroxidase enzyme.
-
Add a substrate solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is directly proportional to the rate of cell proliferation.
-
Clinical Efficacy Assessment using Phototrichogram
The phototrichogram is a non-invasive technique used to quantify various parameters of hair growth in a clinical setting.
-
Subject Recruitment and Baseline :
-
Recruit subjects with a confirmed diagnosis of androgenetic alopecia (e.g., Norwood-Hamilton scale for men, Ludwig scale for women).
-
Define a target area of the scalp (e.g., 1 cm²) for analysis, typically on the vertex or frontal scalp.
-
Trim the hair within the target area to a length of approximately 1 mm.
-
Capture a baseline macrophotograph of the target area using a high-resolution camera with standardized lighting and magnification. A tattoo can be used to ensure the same area is analyzed at each visit.
-
-
Follow-up and Analysis :
-
Instruct subjects to apply the test product (peptide solution or placebo) to the scalp as directed for the duration of the study (e.g., 24 weeks).
-
At specified follow-up visits (e.g., week 12 and week 24), re-trim the hair in the target area and capture new macrophotographs under the same conditions as baseline.
-
Use specialized software (e.g., TrichoScan) to analyze the images. The software can differentiate between anagen hairs (which have grown since the last trim) and telogen hairs (which have not).
-
Calculate the following parameters:
-
Hair Density : Total number of hairs per cm².
-
Anagen/Telogen Ratio : The ratio of growing hairs to resting hairs.
-
Hair Thickness : The average diameter of the hair shafts.
-
-
Experimental Workflow
The evaluation of a novel hair growth peptide typically follows a structured workflow, from initial in vitro screening to clinical validation.
Conclusion
The landscape of hair loss treatment is evolving, with peptides emerging as a promising class of therapeutics. Acetyl Tetrapeptide-3 has demonstrated efficacy comparable to Minoxidil in early studies. GHK-Cu and sh-Polypeptide-1 also show potential, though more robust, comparative clinical data is needed to fully elucidate their standing. Palmitoyl Tetrapeptide-20's primary role appears to be in combating hair graying, with its effects on hair growth requiring further investigation.
For researchers and drug development professionals, the methodologies and pathways outlined in this guide provide a framework for the systematic evaluation of new and existing hair growth peptides. Future research should focus on conducting well-controlled, head-to-head clinical trials to establish a clearer hierarchy of efficacy and to identify patient populations that may benefit most from specific peptide therapies.
Evaluating Oligopeptide-41 for Hair Regrowth: A Proposed Clinical Trial Design and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Oligopeptide-41 has emerged as a promising candidate for the treatment of androgenetic alopecia, primarily due to its purported mechanism of action involving the inhibition of Dickkopf 1 (DKK-1), a negative regulator of the WNT/β-catenin signaling pathway crucial for hair follicle development and cycling.[1] While preclinical data and cosmetic product literature suggest its potential to stimulate hair growth, a notable gap exists in the public domain regarding robust, quantitative clinical trial data to substantiate these claims.
This guide provides a proposed framework for a rigorous clinical trial designed to evaluate the efficacy and safety of topical this compound. Furthermore, it offers a comparative analysis with established treatments for androgenetic alopecia, namely Minoxidil and Finasteride, to serve as a benchmark for interpreting potential future findings.
Proposed Phase III, Randomized, Double-Blind, Placebo-Controlled Clinical Trial for Topical this compound
A well-designed clinical trial is imperative to definitively assess the efficacy and safety of this compound. The following protocol is proposed based on established methodologies for evaluating hair growth therapies.
Experimental Protocol: Phase III Clinical Trial
1. Study Objective: To evaluate the efficacy and safety of a topical this compound solution in adult male and female subjects with androgenetic alopecia.
2. Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group, multi-center study.
3. Participant Population:
- Inclusion Criteria:
- Healthy males and females aged 18-55 years.
- Clinical diagnosis of androgenetic alopecia (e.g., Norwood-Hamilton scale score of 3V, 4V, or 5V for males; Ludwig scale score of I-4, II-2, or III for females).
- Willingness to maintain a consistent hairstyle and refrain from using other hair growth treatments for the duration of the study.
- Informed consent provided.
- Exclusion Criteria:
- Presence of other scalp or hair disorders.
- Known allergy to any of the investigational product components.
- Use of medications known to affect hair growth within the last 6 months.
- Pregnant or breastfeeding women.
4. Treatment Arms:
- Group A: Topical this compound solution (e.g., 0.5% concentration), applied twice daily.
- Group B: Placebo (vehicle) solution, applied twice daily.
- (Optional Arm) Group C: Active comparator (e.g., 5% Minoxidil solution), applied twice daily.
5. Efficacy Endpoints:
- Primary Endpoint:
- Mean change from baseline in target area hair count (TAHC) at week 24, as measured by phototrichogram.
- Secondary Endpoints:
- Mean change from baseline in target area hair width (TAHW) at week 24.
- Investigator and subject global photographic assessment of hair growth at week 24.
- Subject self-assessment of treatment benefit and hair growth satisfaction.
- Change in the anagen-to-telogen hair ratio.
6. Safety Assessments:
- Monitoring and recording of all adverse events.
- Scalp irritation assessments (e.g., erythema, scaling, pruritus).
- Systemic safety monitoring through vital signs and laboratory tests.
7. Statistical Analysis:
- The primary efficacy analysis will be an analysis of covariance (ANCOVA) on the change from baseline in TAHC at week 24, with treatment group as the main effect and baseline TAHC as a covariate.
- Secondary endpoints will be analyzed using appropriate statistical methods.
- All safety data will be summarized descriptively.
Comparative Analysis of Hair Loss Treatments
The following tables provide a summary of the available data for established androgenetic alopecia treatments, Minoxidil and Finasteride, to serve as a benchmark for the proposed this compound trial.
Table 1: Mechanism of Action and Administration
| Feature | This compound (Proposed) | Minoxidil | Finasteride |
| Mechanism of Action | Inhibits Dickkopf 1 (DKK-1), an antagonist of the WNT/β-catenin signaling pathway.[1] | Opens ATP-sensitive potassium channels in vascular smooth muscle cells, leading to vasodilation and increased blood flow to hair follicles. May also directly stimulate hair follicle cells. | Inhibits Type II 5-alpha reductase, the enzyme responsible for converting testosterone to dihydrotestosterone (DHT), a key driver of androgenetic alopecia. |
| Administration | Topical solution or serum. | Topical solution or foam; also available as an oral medication. | Oral tablets; topical formulations are also being investigated. |
Table 2: Efficacy Data from Clinical Trials
| Efficacy Endpoint | This compound | 5% Minoxidil (Topical) | 1mg Finasteride (Oral) |
| Mean Change in Target Area Hair Count (per cm²) | Data Not Available | Statistically significant increase vs. placebo. In one 48-week study in men, the mean increase in non-vellus hair count was marked. | Statistically significant increase vs. placebo. In a 2-year study, a clinically significant increase in hair count was observed. |
| Investigator/Subject Global Photographic Assessment | Data Not Available | Significant improvement in scalp coverage and hair growth reported by both investigators and subjects compared to placebo. | Significant improvement in hair growth and appearance reported by investigators, subjects, and an expert panel. |
| Time to Visible Results | Reported in cosmetic literature as a few weeks, but not clinically verified.[2] | Typically 3-6 months of consistent use. | Typically 3-6 months of consistent use. |
Visualizing the Science
To further elucidate the proposed mechanisms and methodologies, the following diagrams are provided.
Signaling Pathway of Hair Follicle Development
The WNT/β-catenin signaling pathway is fundamental to hair follicle morphogenesis. DKK-1, the target of this compound, acts as an inhibitor of this pathway.
Proposed Clinical Trial Workflow
The following diagram illustrates the key stages of the proposed clinical trial for evaluating this compound.
Conclusion
While this compound presents a compelling, mechanistically targeted approach to hair loss treatment, its clinical efficacy remains to be rigorously established. The proposed clinical trial design provides a comprehensive framework for generating the necessary evidence to support its potential as a therapeutic agent. Until such data becomes available, comparisons with established treatments like Minoxidil and Finasteride should be made with caution. This guide serves as a call for and a blueprint to facilitate the necessary research to fully elucidate the therapeutic potential of this compound in the management of androgenetic alopecia.
References
A Comparative Analysis of Oligopeptide-41 and Standard Therapies for Androgenetic Alopecia: A Long-Term Safety and Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Oligopeptide-41, a newer biomimetic peptide, with the established treatments for androgenetic alopecia (AGA), Minoxidil and Finasteride. Due to a notable lack of long-term, publicly available clinical trial data for this compound, this comparison draws upon its theoretical mechanism of action, available preclinical data, and clinical findings on other biomimetic peptides as a proxy. This information is juxtaposed with the extensive, long-term clinical data available for Minoxidil and Finasteride to offer a thorough assessment for research and development professionals.
Executive Summary
This compound is a synthetic peptide that theoretically promotes hair growth by inhibiting Dickkopf 1 (DKK-1), a protein implicated in the miniaturization of hair follicles characteristic of androgenetic alopecia.[1] While this mechanism is promising, a significant gap exists in the scientific literature regarding its long-term clinical efficacy and safety in humans. In contrast, Minoxidil, a topical vasodilator, and Finasteride, an oral 5-alpha-reductase inhibitor, have decades of clinical use and a substantial body of evidence supporting their long-term efficacy and outlining their safety profiles. This guide will delve into the available data for each, presenting a clear, comparative overview to inform future research and development in the field of hair loss treatment.
Mechanism of Action
This compound: This peptide is designed to counteract hair loss by inhibiting the activity of Dickkopf 1 (DKK-1). DKK-1 is an antagonist of the Wnt/β-catenin signaling pathway, which is crucial for hair follicle development and cycling. By inhibiting DKK-1, this compound is believed to maintain the anagen (growth) phase of the hair follicle, thus preventing hair loss and potentially stimulating new growth.
Minoxidil: The exact mechanism of Minoxidil is not fully understood, but it is known to be a potassium channel opener and a vasodilator. When applied topically, it is thought to increase blood flow to the scalp, which may improve follicle function and stimulate hair growth. It is also believed to prolong the anagen phase of the hair cycle.
Finasteride: Finasteride is a competitive and specific inhibitor of Type II 5α-reductase, an intracellular enzyme that converts the androgen testosterone into dihydrotestosterone (DHT). Elevated levels of DHT are a key factor in androgenetic alopecia, leading to follicular miniaturization. By reducing DHT levels in the scalp, Finasteride can prevent further hair loss and, in some cases, lead to hair regrowth.
Signaling Pathway Diagrams
References
A Comparative Analysis of Oligopeptide-41 and New Generation Hair Growth Stimulants
This guide provides a detailed comparison of Oligopeptide-41 against a new generation of hair growth stimulants, including Redensyl, Capixyl, and Procapil. The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis supported by available experimental data. We delve into the mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate these compounds.
Mechanisms of Action: A Multi-Faceted Approach to Hair Follicle Stimulation
The landscape of hair growth stimulants has evolved from single-target molecules to complex formulations that address various underlying causes of alopecia. This compound and newer stimulants like Redensyl, Capixyl, and Procapil exemplify this shift by targeting distinct and sometimes complementary biological pathways.
This compound: This synthetic peptide operates by modulating the Wnt/β-catenin signaling pathway, which is crucial for hair follicle development and regeneration.[1] Its primary mechanism involves the suppression of Dickkopf 1 (DKK-1), a known inhibitor of the Wnt pathway.[2] DKK-1 is often implicated in the pathogenesis of pattern baldness.[3] By inhibiting this "hair follicle killer," this compound helps to preserve the hair follicle, boost cell proliferation and migration, and prevent hair loss.[2][3]
New Generation Stimulants:
-
Redensyl: This compound targets the hair follicle stem cells, known as Outer Root Sheath cells (ORSc), to reactivate them and initiate the anagen (growth) phase of the hair cycle. It is a combination of patented molecules, including Dihydroquercetin-glucoside (DHQG) and Epigallocatechin gallate-glucoside (EGCG2), which protect stem cells from apoptosis and reduce inflammation, alongside glycine and zinc, which are essential for hair shaft structure.
-
Capixyl™: This complex combines a biomimetic peptide (Acetyl Tetrapeptide-3) with red clover extract. Its multi-faceted approach includes inhibiting 5-α-reductase to reduce levels of Dihydrotestosterone (DHT), a key hormone in androgenetic alopecia. It also works to improve the integrity of Extracellular Matrix (ECM) proteins in the dermal papilla for better hair anchoring and reduces inflammation.
-
Procapil™: This formulation consists of three active substances: Biotinoyl Tripeptide-1 to improve hair anchoring, Oleanolic Acid to inhibit 5-α-reductase, and Apigenin, a flavonoid with vasodilatory properties that enhances blood flow to the follicles. This combination targets follicular aging, atrophy, and poor scalp micro-circulation.
Caption: Comparative Mechanisms of Action for Hair Growth Stimulants.
Quantitative Efficacy Comparison
Evaluating the efficacy of hair growth stimulants requires rigorous clinical trials. The most common endpoints measured are changes in hair density (total count per cm²) and the ratio of anagen (growing) to telogen (resting) hairs. The following table summarizes available quantitative data from clinical studies on these compounds. It is important to note that many studies evaluate proprietary blends rather than isolated ingredients, and independent, peer-reviewed data for some compounds, including this compound, is limited.
| Active Ingredient(s) | Study Details | Duration | Key Efficacy Metrics |
| Redensyl (3%) | 26 male volunteers with androgenetic alopecia (AGA) | 3 months | +8% increase in hair density.+9% increase in anagen hair.-17% decrease in telogen hair. |
| Capixyl™ (5%) | 30 male volunteers with AGA | 4 months | +46% increase in Anagen/Telogen (A/T) ratio (vs. -33% for placebo).Clear increase in anagen hair density and strong reduction in telogen hair density. |
| Procapil™ | In vitro study on cultured human hair follicles | 14 days | +121% increase in hair growth vs. control at 5 ppm concentration. |
| Procapil™ | 4-month placebo-controlled clinical trial | 4 months | Significant increase in the A/T ratio. |
| Redensyl, Capixyl, Procapil (RCP) Combination | Comparison study vs. 5% Minoxidil | 24 weeks | Hair growth was reported as 2.54 times higher in the RCP group vs. the Minoxidil group. |
| Redensyl, Rosemary, etc. Combination | Study on female subjects with alopecia | 120 days | +37.92% improvement in hair density.+46.71% enhancement in hair growth rate.+48.26% improvement in A/T ratio. |
Experimental Protocols
The evaluation of hair growth stimulants relies on standardized, reproducible methodologies. In vitro and in vivo models are essential for determining mechanism and efficacy.
In Vitro Hair Follicle Organ Culture
This protocol is used for the pre-clinical assessment of an active ingredient's effect on hair growth.
-
Objective: To maintain isolated human hair follicles in a culture medium to observe the direct effects of a test compound on hair shaft elongation.
-
Methodology:
-
Isolation: Anagen-phase hair follicles are isolated from human scalp skin samples, typically obtained from cosmetic surgery procedures.
-
Culture: Individual follicles are placed in wells containing a specialized culture medium, such as Williams' E Medium, supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.
-
Treatment: The test compound (e.g., Procapil's Biotinoyl-GHK) is added to the medium at various concentrations. A control group and a positive control (e.g., Minoxidil) are also maintained.
-
Incubation: Follicles are incubated at 37°C in a 5% CO₂ atmosphere for a period of up to 14 days, with the medium changed every 2-3 days.
-
Measurement: The length of the hair shaft is measured daily or every other day using a calibrated microscope to determine the rate of elongation.
-
Analysis: The growth rate of the treated group is compared to the control groups to assess the compound's efficacy.
-
In Vivo Phototrichogram for Clinical Efficacy
The phototrichogram is a non-invasive technique for quantifying hair growth parameters in human clinical trials.
-
Objective: To measure changes in hair density, thickness, and the anagen/telogen ratio on the scalp of human subjects.
-
Methodology:
-
Subject Recruitment: Volunteers meeting specific criteria (e.g., diagnosed with androgenetic alopecia) are enrolled.
-
Site Selection & Tattooing: A target area of the scalp (typically 1-2 cm²) in the region of hair loss is demarcated, often with a small tattoo for precise relocation.
-
Day 0 - Baseline: Hair within the target area is clipped to approximately 1mm. A high-resolution digital photograph (macrophotograph) is taken. This image is used to determine the total hair density.
-
Treatment Protocol: Subjects apply the test product (e.g., a serum containing Redensyl) daily as instructed for the duration of the study (e.g., 3-6 months).
-
Day 2/3 - Anagen Count: The subject returns after 48-72 hours without washing their hair. A second photograph of the same area is taken. Hairs that have grown are identified as being in the anagen phase, while those that have not grown are in the telogen phase.
-
Data Analysis: Specialized software analyzes the images to calculate total hair density, anagen hair density, telogen hair density, and the A/T ratio.
-
Follow-up: The entire process (clipping and photography) is repeated at predefined intervals (e.g., 3 months, 6 months) to track changes from baseline.
-
Caption: Standardized Workflow for a Phototrichogram Clinical Study.
Featured Signaling Pathway: this compound
The Wnt/β-catenin pathway is fundamental to hair follicle morphogenesis. In a simplified view, Wnt proteins bind to Frizzled receptors, leading to the stabilization of β-catenin. β-catenin then translocates to the nucleus to activate gene transcription related to cell proliferation and differentiation, ultimately promoting hair growth. DKK-1 disrupts this process by binding to the Wnt co-receptor LRP5/6, preventing signal transduction and leading to β-catenin degradation. This compound's therapeutic action is to directly antagonize DKK-1, thereby restoring the canonical Wnt signaling required for a healthy hair cycle.
References
Safety Operating Guide
Proper Disposal of Oligopeptide-41: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of synthetic peptides like Oligopeptide-41 is a critical aspect of laboratory safety and environmental stewardship. Due to the limited availability of specific public data on the ecotoxicity of many research peptides, a cautious approach treating them as potentially hazardous materials is essential. This guide provides a procedural framework for the safe handling and disposal of this compound waste, emphasizing compliance with institutional and regulatory standards.
Crucially, this information is intended as a guide and must be supplemented by consultation with your institution's Environmental Health and Safety (EHS) department. Local, state, and federal regulations will always take precedence.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedure, adherence to standard laboratory safety practices is mandatory. The Safety Data Sheet (SDS) for any chemical is the primary source of safety information; if an SDS for this compound is unavailable, it should be handled with the precautions appropriate for a hazardous chemical of unknown toxicity.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A buttoned lab coat is necessary to protect against skin contact.
All handling of this compound, particularly in its solid, powdered form, should be conducted within a chemical fume hood or a well-ventilated area to prevent inhalation.
Step-by-Step Disposal Procedures
The correct disposal route for this compound waste is determined by its physical state (solid or liquid) and its potential contamination with other hazardous substances.
Waste Segregation and Containerization
Effective waste management begins with meticulous segregation at the point of generation.
-
Solid Waste:
-
Examples: Contaminated consumables including pipette tips, microfuge tubes, gloves, absorbent paper, and empty vials.
-
Procedure: All solid waste contaminated with this compound must be collected in a dedicated, leak-proof hazardous waste container, which should be clearly labeled. High-density polyethylene (HDPE) containers are generally appropriate. The container must remain closed unless waste is being added.
-
-
Liquid Waste:
-
Examples: Unused or waste solutions of this compound, and contaminated buffers or solvents (e.g., from chromatographic purification).
-
Procedure: Collect liquid waste in a designated, chemically compatible, and leak-proof container. It is critical to avoid mixing incompatible waste streams. Label the container with "Hazardous Waste" and a complete list of its contents, including "this compound" and all solvents with their approximate concentrations.
-
-
Contaminated Sharps:
-
Examples: Needles, syringes, or broken glass that have come into contact with this compound.
-
Procedure: Dispose of all contaminated sharps in a designated, puncture-resistant sharps container. The container should be labeled as "Chemically Contaminated Sharps," specifying this compound as a contaminant.
-
Decontamination Procedures
Chemical decontamination of dilute aqueous peptide solutions may be a possibility, but should only be undertaken after receiving explicit approval and guidance from your institution's EHS department.
-
Potential Decontamination Protocol (with EHS approval):
-
Reagent Selection: Common reagents for peptide inactivation include a 10% bleach solution (resulting in a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (NaOH).[1]
-
Inactivation: Within a chemical fume hood, carefully add the liquid peptide waste to the inactivation solution, ideally at a ratio of one part waste to ten parts inactivating solution.[1]
-
Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.[1]
-
Neutralization: If a strong acid or base was used, the solution must be neutralized to a pH between 5.5 and 9.0.[1]
-
Final Disposal: Following inactivation and neutralization, the resulting solution should be collected as hazardous waste. Drain disposal is not permitted unless explicitly authorized by your EHS department and local wastewater regulations. [1]
-
Quantitative Data for Chemical Decontamination
The table below outlines key parameters for common chemical decontamination methods that may be applicable to this compound waste, subject to institutional approval.
| Decontamination Reagent | Recommended Concentration | Minimum Contact Time | Important Considerations |
| Sodium Hypochlorite | 0.5-1.0% final concentration for solutions | 20-60 minutes | Highly effective for many peptides; may be corrosive to metallic surfaces. |
| Sodium Hydroxide | 1 M | 30-60 minutes | Effective for hydrolysis; requires subsequent neutralization. |
| Hydrochloric Acid | 1 M | 30-60 minutes | Effective for hydrolysis; requires subsequent neutralization. |
| Enzymatic Detergent | ~1% (m/v) solution | Varies by product | Useful for cleaning contaminated labware; may need to be followed by a disinfection step. |
Disposal Decision Workflow
The following diagram provides a logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
Final Disposal Protocol
All segregated and properly labeled this compound waste containers must be stored in a designated satellite accumulation area within the laboratory. This area should provide secondary containment to mitigate spills. When a container is full, or according to the time limits set by your institution, a pickup must be arranged through your EHS department or their certified hazardous waste disposal contractor. Under no circumstances should this compound waste be disposed of in the regular trash or poured down the drain.
References
Personal protective equipment for handling Oligopeptide-41
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Oligopeptide-41. Adherence to these guidelines is critical for ensuring personnel safety and maintaining product integrity in a laboratory setting.
Immediate Safety and Personal Protective Equipment (PPE)
Immediate implementation of the following PPE and safety measures is mandatory when handling this compound, particularly in its powdered form.
Required Personal Protective Equipment
A risk assessment should be conducted for specific procedures, but the following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved dust respirator or a fitted N95 mask. | Prevents inhalation of the fine powder, which may cause respiratory tract irritation.[1] |
| Eye Protection | Splash goggles or safety glasses with side shields. | Protects eyes from airborne particles and potential splashes.[1] |
| Hand Protection | Nitrile or latex gloves. | Prevents skin contact and potential irritation.[1] |
| Body Protection | Full-sleeved lab coat or a full suit. | Provides a barrier against accidental spills and contamination of personal clothing.[1] |
| Foot Protection | Closed-toe shoes or boots. | Protects feet from spills and falling objects.[1] |
Emergency Procedures
| Exposure Scenario | Immediate Action |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash the affected area thoroughly with soap and water. |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention if irritation persists. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and efficacy of this compound. As a fine white powder, it requires specific engineering controls to minimize exposure.
Engineering Controls
| Control Measure | Specification | Purpose |
| Ventilation | Use a chemical fume hood or a powder containment hood when weighing or handling the powder. | Minimizes the dispersion of airborne particles and reduces inhalation risk. |
| Workstation | Designate a specific, clean, and uncluttered area for handling. | Prevents cross-contamination and facilitates easy cleanup in case of a spill. |
Step-by-Step Handling Protocol
-
Preparation : Ensure the designated handling area and all necessary equipment (e.g., spatulas, weigh boats) are clean and dry.
-
Don PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing :
-
Perform all weighing operations within a chemical fume hood or a powder containment booth.
-
Use appropriate tools to carefully transfer the powder to a weigh boat.
-
Avoid creating dust clouds by handling the material gently.
-
-
Reconstitution (if applicable) :
-
If preparing a solution, add the solvent to the weighed peptide slowly to avoid splashing.
-
Cap and seal the container before mixing.
-
-
Post-Handling :
-
Tightly reseal the this compound container.
-
Clean all equipment and the work surface thoroughly.
-
Dispose of all contaminated disposables as outlined in the disposal plan.
-
Wash hands thoroughly after removing gloves.
-
Storage and Transportation
| Condition | Specification | Rationale |
| Temperature | Keep container tightly closed. Do not store above 5°C (41°F). | Ensures the stability and prevents degradation of the peptide. |
| Environment | Store in a dry, well-ventilated area away from heat and sources of ignition. | Protects against moisture and potential chemical reactions. |
| Incompatibilities | Avoid strong oxidizing agents. | Prevents hazardous chemical reactions. |
| Transportation | Transport in a securely sealed container to prevent spills. | Maintains containment and prevents exposure during transit. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional and local regulations.
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as chemical waste. Place in a clearly labeled, sealed container and follow your institution's hazardous waste disposal guidelines. |
| Liquid Waste (Solutions) | While considered non-hazardous, do not dispose of down the drain unless permitted by your institution's Environmental Health & Safety (EHS) department. Collect in a labeled waste container for chemical waste disposal. |
| Contaminated Solid Waste (Gloves, weigh boats, pipette tips, etc.) | Place in a designated, sealed waste bag or container for chemical waste. |
| Empty Containers | Triple rinse the container with an appropriate solvent. Dispose of the rinsate as chemical waste. Deface the label before disposing of the empty container in the regular trash or recycling, as per institutional policy. |
Workflow Diagram: Handling and Disposal of this compound
Caption: Procedural flow for the safe handling and disposal of this compound.
References
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
